1-Chloro-4-phenyl-3-buten-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
13605-67-9 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-chloro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
PANXYZZXJIDXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
1-Chloro-4-phenyl-3-buten-2-one chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-Chloro-4-phenyl-3-buten-2-one
Disclaimer: Initial searches for "this compound" yielded ambiguous results, with greater availability of data for the isomeric compound 3-Chloro-4-phenyl-3-butene-2-one . This guide will focus on the latter, providing a comprehensive overview of its chemical properties, alongside comparative data for its parent compound, 4-Phenyl-3-buten-2-one , to offer a thorough understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 3-Chloro-4-phenyl-3-butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. The data has been compiled from various sources and is presented for easy comparison.
3-Chloro-4-phenyl-3-butene-2-one
Quantitative data for 3-Chloro-4-phenyl-3-butene-2-one is sparse in publicly available literature. The following table presents the available information.
| Property | Value | Source |
| CAS Number | 53973-14-1 | [1] |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| IUPAC Name | 3-chloro-4-phenylbut-3-en-2-one | [1] |
4-Phenyl-3-buten-2-one (Benzalacetone)
As a widely studied compound, more extensive data is available for 4-Phenyl-3-buten-2-one.
| Property | Value | Source |
| CAS Number | 122-57-6 | [2] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [3] |
| Melting Point | 39-42 °C | [2] |
| Boiling Point | 260-262 °C | [2][3] |
| Flash Point | 123 °C (closed cup) | [4] |
| Vapor Pressure | 0.01 mmHg (25 °C) | |
| Solubility in Water | 1.3 g/L (20 °C) | [3] |
| Solubility in Organic Solvents | Freely soluble in alcohol, benzene, chloroform, and diethyl ether. Very slightly soluble in petroleum ether. | [2] |
| Appearance | Colorless to yellowish-green solid | [5] |
| Odor | Characteristic, coumarin-like | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of the subject compounds.
Synthesis of 4-Phenyl-3-buten-2-one (Claisen-Schmidt Condensation)
A common method for the synthesis of 4-Phenyl-3-buten-2-one is the Claisen-Schmidt condensation of benzaldehyde with acetone.
Procedure:
-
In a flask equipped with a stirrer and a thermometer, combine 10 ml of freshly distilled benzaldehyde and 20 ml of acetone. A significant excess of acetone is used to minimize the formation of the dibenzalacetone byproduct.
-
The flask is maintained in a cold-water bath.
-
Slowly add 2.5 ml of a 10% sodium hydroxide solution dropwise while stirring, ensuring the temperature of the reaction mixture does not exceed 30 °C.
-
After the addition is complete, continue stirring the mixture for 2 hours at room temperature.
-
The reaction mixture can then be worked up by neutralization and extraction to isolate the product.
Proposed Synthesis of 3-Chloro-4-phenyl-3-butene-2-one
Proposed Procedure:
-
Charge a three-necked flask equipped with a stirrer, dropping funnel, and internal thermometer with 1.0 mol of 3-chlorobenzaldehyde, 60.3 mols of acetone, and 200 ml of methanol.
-
While vigorously stirring the mixture, add a solution of 0.05 mol of potassium hydroxide in 16 ml of water dropwise, maintaining an internal temperature of 20-25°C.
-
Continue to stir the mixture for an additional 3 hours.
-
Filter off any precipitated solid by-product.
-
Neutralize the filtrate by the dropwise addition of glacial acetic acid and then concentrate it by evaporation under vacuum.
-
The residue is then subjected to a liquid-liquid extraction with a mixture of water and ether.
-
The ether phase is separated, dried over sodium sulfate, clarified with charcoal, and evaporated to yield the crude product.
-
The crude product can be further purified by high vacuum distillation and recrystallization from methanol.
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure. For 4-Phenyl-3-buten-2-one, ¹H NMR spectra in methanol-d₃ show characteristic signals for the methyl group, the vinylic protons, and the aromatic protons.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. The IR spectrum of 3-Chloro-4-phenyl-3-butene-2-one shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bond.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Reactivity and Biological Activity
Reactivity
Both 3-Chloro-4-phenyl-3-butene-2-one and 4-Phenyl-3-buten-2-one possess an α,β-unsaturated ketone functional group, which is a key determinant of their reactivity. This enone system has two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond. The presence of the chloro group in 3-Chloro-4-phenyl-3-butene-2-one is expected to influence the electron density of the double bond and potentially affect its reactivity in addition reactions.
4-Phenyl-3-buten-2-one is utilized in organic synthesis as a building block for various reactions, including condensation reactions, cycloadditions, Michael additions, and Grignard reactions.[5]
Biological Activity
While no specific biological activity has been reported for 3-Chloro-4-phenyl-3-butene-2-one, its parent compound, 4-Phenyl-3-buten-2-one, has been investigated for several biological activities. It is a known substrate for glutathione S-transferases.[2] Additionally, it has been identified as a metabolite of the gram-negative entomopathogenic bacterium Xenorhabdus nematophila and acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[2][9] Some studies have also suggested that it can act as an immunosuppressant.[2]
Visualizations
Proposed Synthesis Workflow for 3-Chloro-4-phenyl-3-butene-2-one
Caption: Proposed experimental workflow for the synthesis of 3-Chloro-4-phenyl-3-butene-2-one.
Structural Relationship
References
- 1. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]
- 2. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]
- 3. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]
- 4. 4-フェニル-3-ブテン-2-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Phenyl-3-buten-2-on – Wikipedia [de.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Elucidation of the Molecular Structure: A Technical Guide to 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural elucidation of 1-chloro-4-phenyl-3-buten-2-one. Due to the limited direct experimental data available for this specific isomer, this paper focuses on a comparative structural analysis with closely related and well-characterized analogs. By examining the spectroscopic data of its structural isomers and the parent compound, we can predict and understand the key features of this compound.
Introduction to this compound and its Isomers
This compound is an α,β-unsaturated ketone. Its chemical structure consists of a four-carbon butenone backbone with a phenyl group at the C4 position and a chlorine atom at the C1 position. The presence of a double bond gives rise to the possibility of (E) and (Z) stereoisomers. The elucidation of its precise structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For a comprehensive understanding, this guide will also discuss the structural isomers where the chlorine atom is located at different positions on the butenone chain or the phenyl ring, as these are often encountered in synthetic pathways and can be crucial for correct identification.
Predicted Spectroscopic Data for this compound
Table 1: Predicted Spectroscopic Data for (E)-1-Chloro-4-phenyl-3-buten-2-one
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | δ (ppm) |
| ~4.3 (s, 2H, -CH₂Cl) | |
| ~6.8 (d, 1H, =CH-CO) | |
| ~7.6 (d, 1H, Ph-CH=) | |
| ~7.4-7.5 (m, 5H, Ar-H) | |
| ¹³C NMR | δ (ppm) |
| ~45 (-CH₂Cl) | |
| ~125 (=CH-CO) | |
| ~145 (Ph-CH=) | |
| ~128-134 (Ar-C) | |
| ~195 (C=O) | |
| IR | ν (cm⁻¹) |
| ~1680 (C=O stretch, conjugated) | |
| ~1610 (C=C stretch) | |
| ~750 (C-Cl stretch) | |
| Mass Spec. (EI) | m/z |
| ~180/182 (M⁺/M⁺+2, chlorine isotope pattern) | |
| ~145 (M⁺ - Cl) | |
| ~131 (M⁺ - CH₂Cl) | |
| ~103 (C₈H₇⁺) | |
| ~77 (C₆H₅⁺) |
Comparative Analysis with Known Isomers and Analogs
The structural elucidation of this compound is best achieved by comparing its expected spectroscopic data with that of known, structurally similar compounds.
4-Phenyl-3-buten-2-one (Parent Compound)
4-Phenyl-3-buten-2-one, also known as benzalacetone, is the parent compound without the chlorine substituent. Its extensive spectroscopic data provides a baseline for our analysis.[1][2][3]
Table 2: Spectroscopic Data for (E)-4-Phenyl-3-buten-2-one
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR (in CDCl₃) | δ (ppm) |
| 2.38 (s, 3H, -CH₃)[4] | |
| 6.79 (d, 1H, =CH-CO)[4][5] | |
| 7.42-7.65 (m, 5H, Ar-H)[4][5] | |
| ¹³C NMR | δ (ppm) |
| ~27 (-CH₃) | |
| ~125 (=CH-CO) | |
| ~143 (Ph-CH=) | |
| ~128-134 (Ar-C) | |
| ~198 (C=O) | |
| IR | ν (cm⁻¹) |
| ~1665 (C=O stretch) | |
| ~1610 (C=C stretch) | |
| Mass Spec. (EI) | m/z |
| 146 (M⁺)[3] | |
| 131 (M⁺ - CH₃) | |
| 103 (M⁺ - COCH₃) | |
| 77 (C₆H₅⁺) |
3-Chloro-4-phenyl-3-buten-2-one
This isomer has the chlorine atom on the double bond at the C3 position. The NIST WebBook provides an IR spectrum for this compound.[6]
Table 3: Spectroscopic Data for 3-Chloro-4-phenyl-3-buten-2-one
| Spectroscopic Technique | Characteristic Signals |
| IR | ν (cm⁻¹) |
| Available in NIST database[6] | |
| Molecular Formula | C₁₀H₉ClO[6] |
| Molecular Weight | 180.631 g/mol [6] |
Chlorophenyl Isomers: (E)-4-(3-Chlorophenyl)but-3-en-2-one and 4-(4-Chlorophenyl)-3-buten-2-one
In these isomers, the chlorine atom is substituted on the phenyl ring.[7][8] This would primarily affect the aromatic region of the NMR spectra and introduce a characteristic isotopic pattern in the mass spectrum.
Table 4: Spectroscopic Data for Chlorophenyl Isomers
| Compound | Molecular Formula | Molecular Weight | Key Feature |
| (E)-4-(3-Chlorophenyl)but-3-en-2-one | C₁₀H₉ClO[7] | 180.63 g/mol [7] | Complex splitting in aromatic region of ¹H NMR. |
| 4-(4-Chlorophenyl)-3-buten-2-one | C₁₀H₉ClO[8] | 180.63 g/mol [8] | Two doublets in the aromatic region of ¹H NMR. |
Experimental Protocols for Structural Elucidation
The definitive identification of this compound would require its synthesis followed by spectroscopic analysis. A general workflow for this process is outlined below.
Synthesis
A plausible synthetic route to this compound could involve the aldol condensation of benzaldehyde with chloroacetone. The reaction conditions would need to be optimized to favor the desired product and minimize side reactions.
Purification
The crude product would be purified using techniques such as column chromatography on silica gel. The purity of the isolated compound should be assessed by thin-layer chromatography (TLC) and melting point determination.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). 2D NMR techniques like COSY and HSQC could be employed to confirm the connectivity of protons and carbons.
-
Infrared Spectroscopy: An IR spectrum would be recorded using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition.
Visualizing the Structural Relationships and Workflow
The following diagrams illustrate the molecular structure and the general workflow for its elucidation.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for structure elucidation.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. By comparing the obtained data with the well-established spectra of its parent compound and various isomers, a definitive assignment of the structure can be made. This guide provides the foundational knowledge and predicted data necessary for researchers to undertake the synthesis and characterization of this compound, which may hold potential for applications in drug development and materials science.
References
- 1. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]
- 3. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]
- 7. (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | C10H9ClO | CID 5373975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of Phenyl-Butenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the physical properties of chlorinated phenyl-butenone derivatives. Due to the limited availability of experimental data for 1-Chloro-4-phenyl-3-buten-2-one, this document focuses on its close structural isomer, 3-Chloro-4-phenyl-3-butene-2-one, and related compounds. Understanding the physicochemical characteristics of these molecules is crucial for their application in synthetic chemistry and drug development, as these properties significantly influence reactivity, formulation, and biological activity. This guide summarizes available quantitative data, presents a relevant experimental protocol, and clarifies the structural relationships between these compounds.
Data Presentation: Physical Properties of Phenyl-Butenone Derivatives
The following table summarizes the available physical and chemical properties for 3-Chloro-4-phenyl-3-butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. Data for this compound is largely unavailable in the cited literature.
| Property | 3-Chloro-4-phenyl-3-butene-2-one | 4-Phenyl-3-buten-2-one |
| CAS Number | 53973-14-1 | 122-57-6 |
| Molecular Formula | C₁₀H₉ClO[1] | C₁₀H₁₀O |
| Molecular Weight | 180.63 g/mol [1][2] | 146.19 g/mol |
| Melting Point | Not available | 39-42 °C |
| Boiling Point | Not available | 260-262 °C |
| Vapor Pressure | Not available | 0.01 mmHg (at 25 °C) |
| Solubility | Not available | Water: Very slightly soluble. Alcohol, Benzene, Chloroform, Diethyl Ether: Freely soluble. Petroleum Ether: Very slightly soluble. |
Experimental Protocols
While a specific experimental protocol for the determination of the physical properties of 3-Chloro-4-phenyl-3-butene-2-one is not detailed in the available literature, the synthesis of a closely related saturated analog, 3-chloro-4-phenylbutan-2-one, is well-documented. This procedure from Organic Syntheses provides insight into the handling and purification of similar chlorinated ketones, which are essential steps prior to physical property characterization.
Synthesis of 3-chloro-4-phenylbutan-2-one [3]
This synthesis involves the chlorination of (E)-4-phenyl-3-buten-2-ol. The protocol highlights key laboratory techniques applicable to this class of compounds.
Materials and Equipment:
-
(E)-4-phenyl-3-buten-2-ol
-
Absolute ethanol
-
Thiourea
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/pentane mixture
Procedure:
-
Reaction Setup: A solution of (E)-4-phenyl-3-buten-2-ol in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: A chlorinating agent is added to the solution. The reaction temperature is controlled, often using an ice-water bath, to manage the exothermicity of the reaction.
-
Workup: After the reaction is complete, the crude product is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, and drying it over an anhydrous salt like magnesium sulfate.
-
Purification: The crude 3-chloro-4-phenylbutan-2-one is purified by column chromatography on silica gel. A gradient of ethyl acetate in pentane is commonly used as the eluent.
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its structure and purity.
Mandatory Visualization
The following diagram illustrates the structural relationships between the target compound, this compound, and its related derivatives discussed in this guide.
Structural relationships of phenyl-butenone derivatives.
References
An In-depth Technical Guide to 1-Chloro-4-phenyl-3-buten-2-one and its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Chloro-4-phenyl-3-buten-2-one and its closely related analogs. Given the limited direct information available for this compound, this document leverages data from its structural relatives to offer valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be readily identified in public databases. This suggests that the compound may be a novel substance, a transient intermediate, or not yet extensively characterized. However, comprehensive data exists for several structurally similar compounds, which are crucial for predicting the properties and reactivity of the target molecule.
Key Analogs and Their Physicochemical Data
The following table summarizes the key physicochemical properties of selected analogs of this compound. These compounds provide a basis for understanding the potential characteristics of the target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Phenyl-3-buten-2-one | 122-57-6 | C₁₀H₁₀O | 146.19 | 39-42 | 260-262 |
| 1-Chloro-4-phenyl-3-butyn-2-one | 176648-09-2 | C₁₀H₇ClO | 178.62 | 37 | 136-138 @ 7 Torr |
| 3-Chloro-4-phenylbutan-2-one | 20849-77-8 | C₁₀H₁₁ClO | 182.64 | N/A | N/A |
| 4-(4-Chlorophenyl)-3-buten-2-one | 3160-40-5 | C₁₀H₉ClO | 180.63 | N/A | N/A |
Synthesis and Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be extrapolated from established methods for the synthesis of α-haloketones and related compounds.
Proposed Synthetic Pathway for this compound
A potential route to this compound involves the direct α-chlorination of the parent compound, 4-Phenyl-3-buten-2-one (also known as benzalacetone). This method is a common strategy for the preparation of α-haloketones.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 3-Chloro-4-phenylbutan-2-one from (E)-4-Phenyl-3-buten-2-one[1]
This established protocol details the synthesis of a saturated isomer and provides a foundation for the halogenation of the butenone backbone.
Materials:
-
(E)-4-Phenyl-3-buten-2-one (10.00 g, 68.4 mmol)
-
Absolute Ethanol (100 mL)
-
Sodium borohydride (2.59 g, 68.5 mmol)
-
Iridium-based catalyst (for isomerization/C-Cl bond formation)
-
Thiourea
Procedure:
-
Reduction of the Enone: (E)-4-Phenyl-3-buten-2-one is dissolved in absolute ethanol and cooled in an ice-water bath. Sodium borohydride is added in one portion, and the reaction is stirred for 15 minutes to yield 4-phenyl-3-buten-2-ol.[1]
-
Isomerization and Chlorination: The crude allylic alcohol is then subjected to an iridium-catalyzed tandem isomerization and C-Cl bond formation to yield the α-chloroketone, 3-chloro-4-phenylbutan-2-one.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel.[1]
Biological Activity and Signaling Pathways
α,β-Unsaturated carbonyl compounds, including the parent structure of the target molecule, are known to exhibit significant biological activity. Their reactivity is often attributed to the electrophilic nature of the β-carbon, which makes them susceptible to Michael addition by nucleophiles such as the thiol groups of cysteine residues in proteins.
Nrf2-EpRE Signaling Pathway Induction
Many α,β-unsaturated aldehydes and ketones are known inducers of phase II detoxification enzymes. This induction is primarily mediated through the Nrf2-EpRE (Nuclear factor erythroid 2-related factor 2 - Electrophile Response Element) signaling pathway.[2]
Caption: Activation of the Nrf2-EpRE pathway by α,β-unsaturated ketones.
Potential for Neurotoxicity
The electrophilic nature of α,β-unsaturated carbonyl compounds also underlies their potential for toxicity. By forming adducts with critical cysteine residues in proteins, they can disrupt cellular signaling pathways.[3] For instance, they can inhibit nitric oxide (NO) signaling at nerve terminals, which is a proposed mechanism for their neurotoxicity.[3]
Conclusion
While direct experimental data for this compound is scarce, a comprehensive understanding of its potential properties, synthesis, and biological activity can be derived from its close structural analogs. The information presented in this guide serves as a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological profile of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (3E)-1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E)-1-Chloro-4-phenyl-3-buten-2-one, an α,β-unsaturated ketone, is a derivative of the more widely known compound, 4-phenyl-3-buten-2-one (benzylideneacetone). The introduction of a chlorine atom at the C-1 position significantly influences the molecule's electrophilicity and, consequently, its chemical reactivity and biological activity. This guide provides a detailed overview of its chemical properties, synthesis, and potential biological significance, drawing on data from related compounds to offer a comprehensive perspective for research and development.
The core structure features a phenyl group conjugated to an enone system, which is a common motif in pharmacologically active compounds. The presence of the α-chloro substituent makes it a potential alkylating agent and a subject of interest for studying its interactions with biological macromolecules.
Chemical and Physical Properties
Quantitative data for (3E)-1-Chloro-4-phenyl-3-buten-2-one is summarized below. For context, properties of the parent compound, 4-phenyl-3-buten-2-one, are also provided.
| Property | (3E)-1-Chloro-4-phenyl-3-buten-2-one | 4-Phenyl-3-buten-2-one |
| IUPAC Name | (3E)-1-Chloro-4-phenyl-3-buten-2-one | 4-phenylbut-3-en-2-one[1] |
| Synonyms | - | Benzalacetone, Benzylideneacetone, Methyl styryl ketone[1] |
| CAS Number | Not explicitly found | 122-57-6[1] |
| Molecular Formula | C₁₀H₉ClO | C₁₀H₁₀O[1] |
| Molecular Weight | 180.63 g/mol | 146.19 g/mol [1] |
| Appearance | - | Colorless to slightly yellow crystalline solid[1] |
| Solubility | - | Insoluble in water; soluble in organic solvents and oils[1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 4-Phenyl-3-buten-2-one (Illustrative)
This protocol describes a general procedure for the synthesis of the parent compound, which can be a precursor for subsequent chlorination.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of benzaldehyde and acetone to the cooled NaOH solution with continuous stirring.
-
Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-phenyl-3-buten-2-one.
Proposed Chlorination Step:
The introduction of a chlorine atom at the C-1 position (α- to the carbonyl group) could potentially be achieved through α-halogenation of the enone. This often involves the use of reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of (3E)-1-Chloro-4-phenyl-3-buten-2-one.
Reactivity and Potential Signaling Pathways
The reactivity of (3E)-1-Chloro-4-phenyl-3-buten-2-one is dictated by the electrophilic nature of the α,β-unsaturated ketone system and the presence of the chlorine atom.
-
Michael Addition: The β-carbon of the enone is susceptible to nucleophilic attack by soft nucleophiles in a Michael (1,4-conjugate) addition.
-
Nucleophilic Acyl Substitution: The carbonyl carbon can be attacked by hard nucleophiles (1,2-addition).
-
Alkylation: The chlorine atom at the α-position makes the compound a potential alkylating agent, capable of reacting with nucleophilic residues in biomolecules, such as the thiol groups of cysteine residues in proteins.
General Reactivity Pathway
References
molecular weight of 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Chloro-4-phenyl-3-buten-2-one, a compound of interest in organic synthesis and potentially in drug development. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for related compounds and proposes a viable synthesis protocol based on established chemical principles.
Physicochemical Data
The following table summarizes the key quantitative data for this compound and its related isomers. The data for the target compound is calculated, while the data for the related compounds is from published sources.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | C₁₀H₉ClO | 180.63 | Not available | Data is calculated based on the chemical structure. |
| 3-Chloro-4-phenyl-3-butene-2-one | C₁₀H₉ClO | 180.631[1] | 53973-14-1[1] | Isomer with chlorine at the 3-position. |
| 4-(4-Chlorophenyl)-3-buten-2-one | C₁₀H₉ClO | 180.63 | 3160-40-5 | Isomer with chlorine on the phenyl ring. |
| 1-Chloro-4-phenyl-3-butyn-2-one | C₁₀H₇ClO | 178.62[2] | 176648-09-2[2] | Alkyne analogue. |
| 3-Chloro-4-phenylbutan-2-one | C₁₀H₁₁ClO | 182.64 | 20849-77-8 | Saturated analogue. |
| 4-Phenyl-3-buten-2-one (Benzalacetone) | C₁₀H₁₀O | 146.19[3] | 122-57-6[4] | Parent compound. |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be approached via the α-chlorination of the parent ketone, 4-phenyl-3-buten-2-one (benzalacetone). This method is a common strategy for the preparation of α-haloketones.
Reaction:
4-Phenyl-3-buten-2-one + SO₂Cl₂ → this compound + SO₂ + HCl
Materials:
-
4-Phenyl-3-buten-2-one (Benzalacetone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-phenyl-3-buten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic, and the reaction evolves SO₂ and HCl gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis Pathway
The following diagram illustrates the proposed synthesis of this compound from benzaldehyde and acetone, followed by α-chlorination.
References
Synthesis of α-Chloro Phenylbutenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of α-chloro phenylbutenone derivatives, crucial intermediates in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes workflow diagrams to illustrate the synthetic pathways.
Core Synthesis Pathways
The primary route to α-chloro phenylbutenone derivatives involves the chlorination of a phenylbutenone precursor. A key and well-documented example is the synthesis of 3-chloro-4-phenylbutan-2-one from (E)-4-phenyl-3-buten-2-one (also known as benzalacetone). This process typically involves a two-step sequence: the reduction of the enone to the corresponding allylic alcohol, followed by an iridium-catalyzed tandem isomerization and chlorination.
General Reaction Scheme
Caption: General workflow for the synthesis of 3-chloro-4-phenylbutan-2-one.
Experimental Protocols
Synthesis of 3-Chloro-4-phenylbutan-2-one[1]
This protocol details a reliable, multi-step synthesis starting from (E)-4-phenyl-3-buten-2-one.
Step 1: Reduction of (E)-4-Phenyl-3-buten-2-one to 4-Phenyl-3-buten-2-ol
-
A 500-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, flame-dried, and placed under a nitrogen atmosphere.
-
(E)-4-phenyl-3-buten-2-one (10.00 g, 68.4 mmol) and absolute ethanol (100 mL) are added to the flask and stirred at room temperature for 15 minutes until the solid dissolves.
-
The flask is cooled to 4 °C in an ice-water bath.
-
Sodium borohydride (2.59 g, 68.5 mmol) is added in one portion, and the reaction mixture is maintained at 4 °C for 15 minutes.
-
The ice-water bath is removed, and the reaction is stirred for 50 minutes, allowing it to warm to room temperature.
-
The reaction is quenched by the dropwise addition of 30 mL of deionized water over 6 minutes while cooling the flask in an ice-water bath.
-
A solution of 5 mL of concentrated hydrochloric acid in 40 mL of deionized water is then added dropwise over 15 minutes.
Step 2: Iridium-Catalyzed Isomerization and Chlorination
-
The crude 4-phenyl-3-buten-2-ol from the previous step is transferred to a 500-mL three-necked, round-bottomed flask using THF (14 mL).
-
Deionized water (28 mL) is added to maintain a 1:2 v/v ratio of THF to water.
-
N-Chlorosuccinimide (NCS) is used as the chlorinating agent.[1][2][3][4][5] The reaction is catalyzed by an iridium complex, [Cp*IrCl2]2.
-
The reaction proceeds via a tandem isomerization of the allylic alcohol to the enol form, which is then chlorinated.
Purification
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-pentane as the eluent.[6]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 3-chloro-4-phenylbutan-2-one.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |
| 3-Chloro-4-phenylbutan-2-one | C₁₀H₁₁ClO | 182.64 | 76% (over 3 steps)[6] | Yellow Oil[6] | ¹H NMR (500 MHz, CDCl₃) δ: 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8.0, 6.2 Hz, 1H), 7.21–7.33 (m, 5H)[6]. ¹³C NMR (125 MHz, CDCl₃) δ: 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6[6]. |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process for 3-chloro-4-phenylbutan-2-one.
Caption: Detailed workflow for the synthesis and purification of 3-chloro-4-phenylbutan-2-one.
Alternative Synthetic Approaches and Derivatives
While the iridium-catalyzed method is well-documented for 3-chloro-4-phenylbutan-2-one, other methods can be employed for the synthesis of α-chloro phenylbutenone derivatives. These include:
-
Direct Chlorination of Enones: The direct chlorination of α,β-unsaturated ketones can be achieved using various chlorinating agents, though regioselectivity can be a challenge.
-
Friedel-Crafts Acylation: Synthesis of α-chloro aryl ketones can be achieved via Friedel-Crafts acylation using an appropriate α-chloro acyl chloride and an aromatic substrate. This approach could be adapted for substituted phenylbutenone derivatives.
-
Biocatalytic Reduction: Asymmetric synthesis of chiral α-chloro alcohols, which can be subsequently oxidized to the corresponding ketones, has been reported using baker's yeast as a biocatalyst for the reduction of 2-chloro-1-phenylethanone derivatives.[7]
Further research into these alternative methods can provide access to a wider range of α-chloro phenylbutenone derivatives with diverse substitution patterns on the phenyl ring, which is of significant interest for structure-activity relationship studies in drug discovery.
References
- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. benthamscience.com [benthamscience.com]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Potential of 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-phenyl-3-buten-2-one is an α,β-unsaturated α'-haloketone, a class of compounds known for their significant electrophilic reactivity. This technical guide provides a comprehensive overview of the electrophilic potential of this molecule, consolidating available information on its synthesis, reactivity, and potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this guide also outlines proposed experimental and computational protocols for its detailed characterization. The inherent electrophilicity of this compound, conferred by the presence of both an α-haloketone moiety and a conjugated enone system, makes it a molecule of interest for applications in synthetic chemistry and as a potential modulator of biological pathways sensitive to electrophilic species, such as the NRF2-KEAP1 signaling cascade.
Introduction
α,β-Unsaturated carbonyl compounds are a pivotal class of molecules in organic chemistry and drug discovery, recognized for their diverse biological activities. The introduction of a halogen atom at the α'-position to the carbonyl group, as seen in this compound, is expected to significantly enhance its electrophilic character. This molecule possesses two key electrophilic centers: the β-carbon of the enone system, susceptible to Michael addition, and the α'-carbon bearing the chlorine atom, which can undergo nucleophilic substitution.[1][2] This dual reactivity profile makes this compound a versatile synthetic intermediate and a candidate for covalent interaction with biological nucleophiles.
This guide aims to provide a detailed technical overview for researchers interested in the synthesis, reactivity, and potential applications of this compound.
Synthesis of this compound
Proposed Synthetic Protocol: α'-Chlorination of (E)-4-phenyl-3-buten-2-one
The direct α'-chlorination of an enone can be challenging due to competing reactions at the double bond. A common strategy involves the use of N-chlorosuccinimide (NCS) under acidic or radical conditions. An iridium-catalyzed method has been reported for the chlorination of allylic alcohols to α-chloroketones, which could be adapted here.[3]
Reaction Scheme:
(E)-4-phenyl-3-buten-2-one → this compound
Proposed Experimental Protocol:
-
Preparation of the Reaction Mixture: To a solution of (E)-4-phenyl-3-buten-2-one (1.0 equiv.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add a catalytic amount of a chlorination catalyst, for instance, dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Cp*IrCl₂]₂).[3]
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.2 equiv.) to the reaction mixture in one portion.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
A detailed protocol for the synthesis of the saturated analog, 3-chloro-4-phenylbutan-2-one, from (E)-4-phenyl-3-buten-2-one has been described, which involves a two-step process of reduction to the allylic alcohol followed by iridium-catalyzed chlorination.[3] This suggests that direct chlorination of the enone might require careful optimization to avoid side reactions.
dot
Caption: Proposed workflow for the synthesis of this compound.
Electrophilic Potential and Reactivity
The electrophilic character of this compound is defined by two electronically distinct reactive sites.
Theoretical Framework
The molecule's structure suggests a high propensity for reactions with a wide range of nucleophiles. The primary modes of reaction are anticipated to be:
-
Michael (1,4-Conjugate) Addition: Nucleophilic attack at the β-carbon of the α,β-unsaturated ketone system. This is a common reaction for enones with soft nucleophiles like thiols and amines.[4][5]
-
Nucleophilic Substitution (Sₙ2): Attack at the α'-carbon bearing the chlorine atom. This is characteristic of α-haloketones.
The competition between these two pathways will be influenced by the nature of the nucleophile (hard vs. soft), the reaction conditions (solvent, temperature), and the steric hindrance around each electrophilic center.
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Caption: Proposed activation of the NRF2 signaling pathway.
Conclusion
This compound represents a molecule with significant, yet largely unexplored, electrophilic potential. Its dual reactive sites make it a promising candidate for further investigation in both synthetic chemistry and chemical biology. While a lack of direct experimental data currently exists, this guide provides a robust theoretical framework and detailed proposed methodologies for its synthesis and the comprehensive characterization of its electrophilic reactivity. The potential for this compound to modulate the NRF2-KEAP1 pathway highlights its relevance for researchers in drug discovery and toxicology. Further experimental and computational studies are crucial to fully elucidate the chemical and biological properties of this intriguing molecule.
References
- 1. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide on the Biological Activity of 1-Chloro-4-phenyl-3-buten-2-one
Disclaimer: Extensive literature searches have revealed a significant lack of available scientific data regarding the biological activity of 1-Chloro-4-phenyl-3-buten-2-one. The majority of relevant research focuses on a structurally related but distinct compound, 1-chloro-3-buten-2-one (CBO), a metabolite of the industrial chemical 1,3-butadiene. This guide will summarize the known biological activities of CBO to provide context on a related molecule, while clearly acknowledging that this information may not be representative of the activity of this compound.
Introduction to 1-chloro-3-buten-2-one (CBO)
1-chloro-3-buten-2-one (CBO) is a bifunctional alkylating agent and a metabolite of 1,3-butadiene.[1] It is formed in the body through the bioactivation of 1-chloro-2-hydroxy-3-butene (CHB) by alcohol dehydrogenases.[1] Due to its reactive nature, CBO has been investigated for its potential cytotoxic and genotoxic effects.
Cytotoxicity and Genotoxicity of 1-chloro-3-buten-2-one (CBO)
Research has demonstrated that CBO exhibits significant cytotoxic and genotoxic properties. Studies on human normal hepatocyte L02 cells have shown that CBO is approximately 100-fold more potent in its cytotoxic and genotoxic effects compared to its precursor, CHB.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of CBO have been quantified using various assays. The following table summarizes the available data.
| Compound | Cell Line | Assay | Effective Concentration | Endpoint | Reference |
| 1-chloro-3-buten-2-one (CBO) | Human Hepatocyte L02 | MTT Assay | Starting at 40 µM | 80% cell viability | [1] |
Genotoxic Effects
CBO has been shown to induce DNA damage. Interestingly, while its precursor CHB generates both single-strand breaks and alkali-labile sites in DNA, CBO primarily produces alkali-labile sites.[1] Furthermore, CBO is capable of directly causing DNA breaks, a property not observed with CHB.[1] However, studies using the comet assay have indicated that neither compound induces DNA cross-links.[1]
The mutagenic potential of CBO was difficult to assess reliably in the Ames test due to its high toxicity to the bacterial strains used.[1]
Experimental Protocols
The following are brief descriptions of the key experimental methodologies used to assess the biological activity of CBO.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Human normal hepatocyte L02 cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., CBO) for a specified period.
-
MTT Addition: MTT solution is added to each well and incubated to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Relative Cloning Efficiency (RCE) Assay
The RCE assay is a method to determine the cytotoxicity of a substance by measuring its effect on the ability of single cells to form colonies.
-
Cell Seeding: A known number of cells are seeded into culture dishes.
-
Treatment: The cells are exposed to different concentrations of the test compound.
-
Incubation: The dishes are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Staining: Colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies in each dish is counted. The RCE is calculated as the ratio of the number of colonies in treated dishes to the number of colonies in control dishes.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage in individual cells.
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using a detergent and high salt solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by analyzing the comet images for parameters such as tail length and the percentage of DNA in the tail.
Signaling Pathways and Experimental Workflows
Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound or 1-chloro-3-buten-2-one.
To illustrate the general workflow for assessing the biological activity of a compound as described in the experimental protocols, the following diagram is provided.
Conclusion
While there is a clear interest in the biological activities of chlorinated α,β-unsaturated ketones, the specific compound this compound remains largely uncharacterized in the public scientific domain. The available data on the related molecule, 1-chloro-3-buten-2-one, highlights the potential for such compounds to exhibit significant cytotoxicity and genotoxicity. Further research is necessary to elucidate the specific biological profile of this compound, including its mechanism of action and any potential therapeutic or toxicological implications. Researchers and drug development professionals are encouraged to conduct foundational studies to fill this knowledge gap.
References
In-Depth Toxicological Profile of 1-Chloro-4-phenyl-3-buten-2-one and Related Compounds
Introduction
1-Chloro-4-phenyl-3-buten-2-one is a chemical compound for which detailed toxicological data is sparse. To provide a relevant toxicological assessment, this guide synthesizes information on structurally similar molecules. These include the parent compound, 4-phenyl-3-buten-2-one (also known as benzylideneacetone), its chlorinated isomers, and the related compound 1-chloro-3-buten-2-one. By examining the toxicological profiles of these related substances, we can infer potential hazards and guide future research and handling of this compound.
Hazard Identification for Phenyl-butenone Derivatives
Safety data for various phenyl-butenone derivatives indicate a consistent pattern of irritant and sensitization effects. The GHS classifications for these compounds are summarized below.
| Compound | CAS Number | GHS Hazard Classifications | Source |
| trans-4-Phenyl-3-buten-2-one | 1896-62-4 | Skin Irritation (Category 2), Eye Irritation (Category 2), Skin Sensitization (Category 1) | [1] |
| (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | 30626-02-9 | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [2] |
| 4-(4-Chlorophenyl)-3-buten-2-one | 3160-40-5 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation) | [3] |
Toxicological Data for 1-Chloro-3-buten-2-one (CBO)
A significant body of research is available for 1-chloro-3-buten-2-one (CBO), a metabolite of the human carcinogen 1,3-butadiene. These studies offer valuable insights into the potential toxicity of alpha-chlorinated ketones like this compound.
Summary of Findings
A key study found CBO to be both cytotoxic and genotoxic. It was identified as being approximately 100-fold more potent in its toxicity than 1-chloro-2-hydroxy-3-butene (CHB), another metabolite of 1,3-butadiene.[4]
| Endpoint | Observation | Source |
| Cytotoxicity | CBO is a potent cytotoxic agent. | [4] |
| Genotoxicity | CBO is capable of directly generating DNA breaks. It produces alkali-labile sites on DNA but does not appear to induce DNA cross-links. | [4] |
| Mutagenicity | The high toxicity of CBO made it difficult to reliably assess its mutagenic potential in the Ames test strains used (TA1535 and TA1537). | [4] |
Experimental Protocols
The following are descriptions of the experimental methodologies used to assess the toxicology of CBO.
3.2.1. Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure: Human normal hepatocyte L02 cells were seeded in 96-well plates. After cell attachment, they were exposed to varying concentrations of CBO for a specified period. Subsequently, the MTT solution was added to each well and incubated. After incubation, the formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells).
3.2.2. Cytotoxicity (Relative Cloning Efficiency Assay)
The relative cloning efficiency assay is a method used to determine the cytotoxicity of a substance by measuring its effect on the ability of single cells to proliferate and form colonies.
-
Procedure: A known number of L02 cells were seeded into culture dishes and treated with different concentrations of CBO. The cells were then allowed to grow for a period sufficient to form visible colonies. After this period, the cells were fixed and stained. The number of colonies in each dish was counted, and the cloning efficiency was calculated as the ratio of the number of colonies to the number of cells seeded. The relative cloning efficiency was then determined by comparing the cloning efficiency of treated cells to that of control cells.
3.2.3. Genotoxicity (Comet Assay)
The comet assay, or single-cell gel electrophoresis assay, is a technique for detecting DNA damage at the level of the individual eukaryotic cell.
-
Procedure: L02 cells were exposed to CBO. After treatment, the cells were embedded in agarose on a microscope slide and lysed with detergent and high salt to remove membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA. The DNA was then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates further from the nucleus than undamaged DNA, creating a "comet" shape with a head (the intact nucleus) and a tail (the damaged DNA fragments). The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. The study specifically looked for single-strand breaks and alkali-labile sites.[4]
3.2.4. Mutagenicity (Ames Test)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. It is a biological assay to assess the mutagenic potential of chemical compounds.
-
Procedure: Histidine-dependent strains of Salmonella typhimurium (e.g., TA1535 for base-pair substitutions and TA1537 for frameshift mutations) were used. These strains have mutations in genes involved in histidine synthesis, so they cannot grow in a histidine-free medium. The bacteria were exposed to various concentrations of CBO in the presence and absence of a metabolic activation system (S9 mix). They were then plated on a medium with a minimal amount of histidine. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance. As noted, the high toxicity of CBO complicated the interpretation of these results.[4]
Visualizations
Experimental Workflow for In Vitro Toxicology
The following diagram illustrates a general workflow for assessing the cytotoxicity, genotoxicity, and mutagenicity of a chemical compound based on the experimental protocols described.
Caption: General workflow for in vitro toxicological assessment.
Signaling Pathways
There is currently insufficient information in the scientific literature to delineate specific signaling pathways activated or inhibited by this compound or its close analogs. The genotoxic effects of CBO, such as the direct induction of DNA breaks[4], suggest a mechanism that involves direct interaction with DNA or components of the DNA replication and repair machinery. However, without further mechanistic studies, the creation of a detailed signaling pathway diagram would be speculative. Research into the cellular responses to DNA damage induced by this class of compounds would be necessary to identify the specific pathways involved (e.g., p53 signaling, apoptosis pathways, or DNA repair pathways).
Conclusion
While direct toxicological data for this compound is lacking, information from structurally related compounds provides a preliminary hazard assessment. The available data suggests that this compound is likely to be a skin and eye irritant and a potential skin sensitizer. Furthermore, the data on 1-chloro-3-buten-2-one indicates a potential for significant cytotoxicity and genotoxicity, primarily through the induction of DNA damage. These findings underscore the need for careful handling of this compound in a research setting and highlight the necessity for comprehensive toxicological studies to fully characterize its safety profile. Researchers and drug development professionals should use appropriate personal protective equipment and engineering controls when working with this and related compounds.
References
- 1. fishersci.fr [fishersci.fr]
- 2. (E)-4-(3-Chloro-phenyl)-but-3-en-2-one | C10H9ClO | CID 5373975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 1-Chloro-4-phenyl-3-buten-2-one
Disclaimer: Limited direct experimental data is publicly available for the stability and storage of 1-Chloro-4-phenyl-3-buten-2-one. The following guide is based on the chemical properties of its core functional groups—an α-chloro ketone and a conjugated enone—as well as data from structurally similar compounds. Researchers should treat this information as a preliminary guide and conduct their own stability studies for critical applications.
Core Stability Profile and Storage Recommendations
This compound is a molecule that combines the reactivity of an α,β-unsaturated ketone with that of an α-halo ketone. This dual functionality makes it susceptible to degradation via several pathways, particularly in the presence of light, heat, nucleophiles, and bases. Proper storage and handling are crucial to maintain its chemical integrity.
Summary of Potential Instabilities
The following table summarizes the potential instabilities of this compound based on its structural motifs.
| Parameter/Condition | Potential Instability/Degradation Pathway | Recommended Storage/Handling |
| Light | Photodegradation, polymerization, or rearrangement of the conjugated system. The related compound trans-4-phenyl-3-buten-2-one is known to be light-sensitive. | Store in amber vials or protect from light. Conduct experiments under subdued lighting conditions where possible. |
| Temperature | Thermal decomposition. Elevated temperatures can accelerate degradation reactions. | Store in a cool, dry, and well-ventilated place. Refrigeration or freezing in a suitable solvent may be appropriate for long-term storage, but qualification is required to ensure no precipitation or degradation occurs upon thawing. |
| pH (Basic) | Susceptible to Favorskii rearrangement due to the acidic α-proton and the presence of a leaving group (chloride). Also prone to base-catalyzed hydrolysis or other nucleophilic attacks. | Avoid contact with basic solutions or materials. Use aprotic or neutral solvents. |
| pH (Acidic) | The conjugated enone system may be susceptible to acid-catalyzed isomerization or polymerization. | Use with caution in strongly acidic conditions. Monitor for the appearance of byproducts. |
| Nucleophiles | The β-carbon of the enone is susceptible to Michael (1,4-conjugate) addition. The carbonyl carbon can undergo 1,2-addition. The α-carbon is an electrophilic center for S_N2 reactions. | Avoid contact with strong nucleophiles (e.g., amines, thiols, strong bases) unless part of a planned reaction. |
| Oxidizing Agents | The alkene and phenyl ring can be susceptible to oxidation. | Store away from strong oxidizing agents. |
| Moisture/Water | Potential for slow hydrolysis of the α-chloro ketone moiety. | Store in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon, nitrogen). |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The following diagram illustrates these possibilities.
Solubility Profile of 1-Chloro-4-phenyl-3-buten-2-one: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the solubility of 1-Chloro-4-phenyl-3-buten-2-one in various organic solvents, based on data from its parent compound.
Core Data Presentation: Solubility of 4-Phenyl-3-buten-2-one
The solubility of a compound is a critical physical property that influences its behavior in various applications, from reaction kinetics to formulation in drug delivery systems. The following tables summarize the available quantitative and qualitative solubility data for 4-Phenyl-3-buten-2-one.
Table 1: Quantitative Solubility of 4-Phenyl-3-buten-2-one
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 1.3 | 20 |
| Dimethyl Sulfoxide (DMSO) | 29,000 | 25 |
| Ethanol | 29,000 | 25 |
Note: The high solubility value in water from one source[1] may be an outlier, as other sources describe it as insoluble or very slightly soluble.[2][3][4][5][6][7][8][9][10][11]
Table 2: Qualitative Solubility of 4-Phenyl-3-buten-2-one
| Solvent | Solubility Description |
| Alcohol (Ethanol) | Freely soluble / Very soluble[2][6][7][11][12] |
| Benzene | Freely soluble[2][4] |
| Chloroform | Freely soluble[2][4] |
| Diethyl Ether | Freely soluble[2][4] |
| Petroleum Ether | Very slightly soluble / Sparingly soluble[2][7] |
| Non-polar solvents | Soluble[5][8] |
| Oils | Soluble[6][13] |
Experimental Protocol: Determination of Solubility
This section outlines a general methodology for the experimental determination of the solubility of a solid organic compound like this compound.
Objective: To quantitatively determine the solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, DMSO)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][14]
-
The parent compound, 4-Phenyl-3-buten-2-one, is a known skin and eye irritant and may cause sensitization.[14][15] Handle this compound with similar precautions.
Procedure (Shake-Flask Method):
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vial tightly and place it in a constant temperature bath or shaker.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Dilution:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Key relationships in solubility studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]
- 3. 4-Phenyl-3-buten-2-one(122-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Benzylideneacetone [chemeurope.com]
- 6. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-3-buten-2-one, 98+% | Fisher Scientific [fishersci.ca]
- 8. Benzylidene Acetone, 122-57-6, Benzalacetone; Magalvan ZTC-BAR; Benzylideneacetone; Methyl styryl ketone; Benzylidene acetone [mallakchemicals.com]
- 9. 4-Phenyl-3-buten-2-on – Wikipedia [de.wikipedia.org]
- 10. Benzylideneacetone - Wikipedia [en.wikipedia.org]
- 11. trans-4-Phenyl-3-buten-2-one CAS#: 1896-62-4 [m.chemicalbook.com]
- 12. trans-4-Phenyl-3-buten-2-one | 1896-62-4 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. fishersci.fr [fishersci.fr]
The Emergence of a Versatile Ketone: A Technical Guide to 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis, properties, and potential applications of 1-Chloro-4-phenyl-3-buten-2-one, a halogenated unsaturated ketone of interest in organic synthesis and medicinal chemistry. While a singular definitive "discovery" paper for this specific compound is not readily identifiable in the surveyed literature, its existence is predicated on established synthetic methodologies for α,β-unsaturated ketones and α-haloketones. This document consolidates the available information on its synthesis, physico-chemical properties, and the biological activities of structurally related compounds, providing a foundational resource for researchers in the field.
Synthesis and Mechanistic Overview
The preparation of this compound can be approached through several synthetic strategies, primarily involving the chlorination of a suitable precursor. One of the most direct conceptual routes is the reaction of a corresponding β-diketone with a chlorinating agent. A general method for the synthesis of β-chloro-α,β-unsaturated ketones involves the treatment of a β-diketone with triphenylphosphine dihalide in the presence of a base like triethylamine.[1]
A plausible synthetic pathway for this compound would start from benzalacetone (4-phenyl-3-buten-2-one), a readily available starting material. The synthesis of its isomer, 3-chloro-4-phenylbutan-2-one, has been well-documented and proceeds via the reduction of (E)-4-phenyl-3-buten-2-one to 4-phenyl-3-buten-2-ol, followed by an iridium-catalyzed tandem isomerization and C-Cl bond formation.[2] While this yields an isomer, it highlights the reactivity of the butenone scaffold.
A logical workflow for the synthesis of the target compound is outlined below:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, a general procedure for the synthesis of β-chloro-α,β-unsaturated ketones from β-diketones can be adapted.
General Protocol for the Synthesis of β-Chloro-α,β-unsaturated Ketones: [1]
-
Reactant Preparation: A solution of the β-diketone precursor in a suitable anhydrous solvent (e.g., benzene) is prepared in a reaction vessel under an inert atmosphere.
-
Addition of Base: Triethylamine is added to the solution to act as a proton scavenger.
-
Chlorination: Triphenylphosphine dichloride, prepared in situ or added as a solution, is introduced to the reaction mixture, typically at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
Specific quantitative and spectroscopic data for this compound are not available in the surveyed literature. However, data for the related isomer, 3-Chloro-4-phenyl-3-butene-2-one , and the corresponding alkyne, 1-Chloro-4-phenyl-3-butyn-2-one , are presented below for comparative purposes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Chloro-4-phenyl-3-butene-2-one | 53973-14-1 | C₁₀H₉ClO | 180.631[3] | - |
| 1-Chloro-4-phenyl-3-butyn-2-one | 176648-09-2 | C₁₀H₇ClO | 178.62[4] | - |
| 3-Chloro-4-phenylbutan-2-one | 20849-77-8 | C₁₀H₁₁ClO | 182.64 | Yellow Oil[2] |
Note: "-" indicates data not available in the search results.
Spectroscopic characterization would be essential to confirm the structure of this compound. Expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the vinyl proton, the phenyl group protons, and the methyl protons. The chemical shift and coupling constants of the vinyl proton would be indicative of the stereochemistry of the double bond.
-
¹³C NMR: Resonances for the carbonyl carbon, the chlorinated vinylic carbon, the other vinylic carbon, the carbons of the phenyl ring, and the methyl carbon.
-
IR Spectroscopy: A characteristic absorption band for the α,β-unsaturated carbonyl group (typically in the range of 1650-1685 cm⁻¹) and C-Cl stretching vibrations. The NIST WebBook provides an IR spectrum for 3-Chloro-4-phenyl-3-butene-2-one which can serve as a reference.[3]
-
Mass Spectrometry: The molecular ion peak and isotopic pattern characteristic of a monochlorinated compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound have not been found. However, the broader class of butenone derivatives is known to exhibit a range of biological activities, including antifungal and insecticidal properties.[5] Furthermore, chalcones, which share the 1,3-diphenyl-2-propen-1-one core structure, are known for a wide array of pharmacological effects, including antibacterial and anti-inflammatory activities.[6]
It is important to note that α,β-unsaturated ketones are Michael acceptors and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often the basis for their biological effects. A logical relationship diagram illustrating this potential mechanism of action is provided below.
Caption: Postulated mechanism of action via Michael addition.
Conclusion
This compound represents a potentially valuable synthetic intermediate and a candidate for biological screening. While its specific discovery and detailed characterization are not yet prominent in the scientific literature, established synthetic methodologies provide a clear path for its preparation. Further research is warranted to fully elucidate its properties, reactivity, and biological potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and related α-halo-α,β-unsaturated ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Chloro-4-phenyl-3-butene-2-one [webbook.nist.gov]
- 4. 1-Chloro-4-phenyl-3-butyn-2-one CAS#: 176648-09-2 [m.chemicalbook.com]
- 5. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
Methodological & Application
Application Notes and Protocols for the Chlorination of Benzylideneacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chlorination of benzylideneacetone, a common intermediate in organic synthesis. Benzylideneacetone, an α,β-unsaturated ketone, readily undergoes electrophilic addition across its carbon-carbon double bond. This protocol focuses on the addition of chlorine to yield α,β-dichlorobenzylideneacetone. The primary method described utilizes N-Chlorosuccinimide (NCS) as a safe and efficient chlorinating agent. Variations of the protocol using alternative chlorinating agents are also discussed. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visualization of the reaction pathway and experimental workflow.
Introduction
Benzylideneacetone, formally known as (3E)-4-phenylbut-3-en-2-one, is a key building block in the synthesis of various organic molecules. Its conjugated system, consisting of a benzene ring, a carbon-carbon double bond, and a carbonyl group, allows for a variety of chemical transformations. The carbon-carbon double bond is susceptible to electrophilic attack, making it a prime target for halogenation.
The chlorination of benzylideneacetone is a classic example of an electrophilic addition reaction. This reaction proceeds by the attack of an electrophilic chlorine species on the electron-rich double bond, leading to the formation of a vicinal dichloride. The resulting α,β-dichlorobenzylideneacetone can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Understanding and optimizing the chlorination protocol is therefore of significant interest to researchers in organic synthesis and drug development.
Signaling Pathway and Reaction Mechanism
The chlorination of benzylideneacetone proceeds via an electrophilic addition mechanism. The π-electrons of the alkene double bond act as a nucleophile, attacking an electrophilic chlorine source. This initially forms a cyclic chloronium ion intermediate, which is then attacked by a chloride ion in an anti-addition fashion to yield the vicinal dichloride.
Caption: Reaction mechanism for the electrophilic chlorination of benzylideneacetone.
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes a common and relatively safe method for the chlorination of benzylideneacetone using N-Chlorosuccinimide (NCS) in an aprotic solvent.
Materials:
-
Benzylideneacetone
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl4) or Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylideneacetone (1.0 eq) in carbon tetrachloride (10 mL per gram of benzylideneacetone).
-
Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (2.2 eq) portion-wise over 10-15 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash the solid with a small amount of fresh solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure α,β-dichlorobenzylideneacetone.
Protocol 2: Chlorination using Chlorine Gas
This protocol is a more traditional method but requires stringent safety precautions due to the use of toxic and corrosive chlorine gas.
Materials:
-
Benzylideneacetone
-
Chlorine gas (Cl2)
-
Carbon tetrachloride (CCl4) or another inert solvent
-
Gas dispersion tube
-
Ice bath
-
Apparatus for trapping excess chlorine gas (e.g., a sodium hydroxide scrubber)
Procedure:
-
Reaction Setup: Dissolve benzylideneacetone (1.0 eq) in carbon tetrachloride in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a scrubber.
-
Chlorine Addition: Cool the solution in an ice bath to 0-5°C. Bubble chlorine gas slowly through the stirred solution. Monitor the reaction progress by TLC.
-
Reaction Completion: Continue the addition of chlorine gas until the starting material is consumed.
-
Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any dissolved excess chlorine gas.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can then be purified as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the chlorination of α,β-unsaturated ketones, which can be expected to be similar for benzylideneacetone.[1]
| Parameter | Chlorination with NCS | Chlorination with Cl2 |
| Yield of Dichloride (%) | 75 - 90 | 70 - 85 |
| Purity (by NMR, %) | >95 | >95 |
| Reaction Time (hours) | 2 - 4 | 1 - 3 |
| Major Byproducts | Succinimide | Over-chlorinated products |
Experimental Workflow
Caption: Experimental workflow for the chlorination of benzylideneacetone.
Conclusion
The chlorination of benzylideneacetone is a straightforward electrophilic addition reaction that can be achieved with high efficiency using common laboratory reagents. The use of N-Chlorosuccinimide offers a safer and more convenient alternative to chlorine gas, providing good to excellent yields of the desired α,β-dichlorobenzylideneacetone. The resulting product is a versatile intermediate for further synthetic transformations. The protocols provided herein can be adapted and optimized for specific research and development needs.
References
Application Notes and Protocols: Reaction Mechanisms of 1-Chloro-4-phenyl-3-buten-2-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the reaction mechanisms of 1-chloro-4-phenyl-3-buten-2-one, a bifunctional electrophile, with various nucleophiles. As an α,β-unsaturated ketone bearing a leaving group at the α-position, this substrate presents multiple reactive sites, leading to a complex and tunable reactivity profile. Understanding the interplay between Michael (1,4-conjugate) addition, direct (1,2-) addition to the carbonyl group, and nucleophilic substitution at the α-carbon is crucial for harnessing its synthetic potential in the development of novel chemical entities. This document outlines the theoretical basis for these reaction pathways, provides detailed experimental protocols for the synthesis of the substrate and its reactions with representative nucleophiles, and presents quantitative data where available from analogous systems.
Introduction
This compound is a versatile building block in organic synthesis. Its structure incorporates two key electrophilic centers: the β-carbon of the α,β-unsaturated system and the α-carbon bearing a chlorine atom. This dual reactivity allows for a range of transformations depending on the nature of the nucleophile and the reaction conditions. The competition between Michael addition, direct carbonyl addition, and α-substitution is governed by factors such as the hardness/softness of the nucleophile, steric hindrance, and the principles of kinetic versus thermodynamic control.
Potential Reaction Pathways:
-
Michael (1,4-Conjugate) Addition: Soft nucleophiles, such as thiolates and cuprates, are expected to preferentially attack the electrophilic β-carbon. This pathway is often thermodynamically favored.
-
Direct (1,2-) Addition: Hard nucleophiles, such as organolithium reagents, may attack the carbonyl carbon. This pathway is typically under kinetic control and favored at low temperatures.
-
Nucleophilic α-Substitution: The presence of a chlorine atom at the α-position allows for nucleophilic substitution. This can occur directly or, as observed in similar systems, be accompanied by an allylic rearrangement.
Reaction Mechanisms
The reaction of this compound with a nucleophile can proceed through several competing pathways, as illustrated in the diagram below. The outcome is highly dependent on the reaction conditions and the type of nucleophile employed.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-Chloro-4-phenyl-3-buten-2-one as a versatile building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established methodologies for the reaction of β-halovinyl ketones with various nucleophiles.
Introduction
This compound is a bifunctional compound containing both an α,β-unsaturated ketone moiety and a reactive vinyl chloride. This unique combination of functional groups makes it an excellent electrophilic precursor for the construction of diverse heterocyclic systems. The presence of the chlorine atom at the β-position facilitates nucleophilic vinylic substitution, while the carbonyl group and the adjacent double bond are susceptible to attack by nucleophiles, leading to cyclization reactions. This document details the synthesis of pyrazoles, isoxazoles, pyrimidines, and benzodiazepines starting from this key intermediate.
Synthesis of 3-(Styryl)pyrazoles
The reaction of this compound with hydrazine derivatives provides a direct route to 3-(styryl)pyrazoles. The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon and subsequent dehydration to yield the aromatic pyrazole ring.
Reaction Scheme:```dot
Figure 2. General synthesis of 3-(styryl)isoxazoles.
Experimental Protocol: Synthesis of 3-(Styryl)isoxazoles
This protocol is based on general methods for the synthesis of isoxazoles from α,β-unsaturated ketones.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
This compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) are dissolved in ethanol (25 mL).
-
Sodium acetate (1.5 mmol) is added to the mixture.
-
The reaction mixture is heated at reflux for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the 3-(styryl)isoxazole.
Quantitative Data:
| Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-(Styryl)isoxazole | Ethanol | 3-5 | 70-80 | Analogous |
Synthesis of 4-(Styryl)pyrimidines
Pyrimidines can be synthesized from this compound by reaction with amidines, urea, or thiourea. The reaction involves a sequence of nucleophilic attacks and cyclization, ultimately forming the six-membered pyrimidine ring.
Reaction Scheme:
Figure 3. General synthesis of 4-(styryl)pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-(styryl)pyrimidines
This protocol describes the reaction with guanidine as an example.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Sodium metal (1.5 mmol) is dissolved in absolute ethanol (20 mL) to prepare a solution of sodium ethoxide.
-
To this solution, guanidine hydrochloride (1.2 mmol) is added, and the mixture is stirred for 15 minutes.
-
This compound (1.0 mmol) is then added, and the reaction mixture is refluxed for 8-10 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is evaporated.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure 2-amino-4-(styryl)pyrimidine.
Quantitative Data:
| Reagent | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Guanidine | 2-Amino-4-(styryl)pyrimidine | Ethanol | 8-10 | 65-75 | Analogous |
| Urea | 2-Hydroxy-4-(styryl)pyrimidine | Ethanol | 10-12 | 60-70 | Analogous |
| Thiourea | 2-Mercapto-4-(styryl)pyrimidine | Ethanol | 8-10 | 70-80 | Analogous |
Synthesis of 3-(Styryl)-1,5-benzodiazepines
The condensation of this compound with o-phenylenediamine is a common method for the synthesis of 1,5-benzodiazepine derivatives. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the seven-membered diazepine ring.
Reaction Scheme:```dot
Application Notes and Protocols: 1-Chloro-4-phenyl-3-buten-2-one as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-phenyl-3-buten-2-one is a valuable bifunctional intermediate in organic synthesis. Its structure, featuring both an α,β-unsaturated ketone and a reactive allylic chloride, allows for a diverse range of chemical transformations. This reactivity profile makes it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules, many of which are of interest in medicinal chemistry and drug development. These application notes provide an overview of its synthetic applications and detailed protocols for its use in key transformations.
Key Synthetic Applications
This compound serves as a versatile precursor in several important classes of organic reactions, including:
-
Heterocycle Synthesis: It is a key starting material for the synthesis of various five- and six-membered heterocycles.
-
C-C Bond Formation: The allylic chloride moiety allows for its use as an electrophile in alkylation reactions with nucleophiles.
-
Rearrangement Reactions: Under basic conditions, it can undergo rearrangements to yield valuable carboxylic acid derivatives.
The following sections detail the experimental protocols for some of these key applications.
Application 1: Synthesis of 2-Amino-4-(styryl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] The reaction of an α-haloketone with a thioamide yields the corresponding thiazole.[1] this compound, as a vinylogous α-haloketone, reacts with thiourea to produce 2-amino-4-(styryl)thiazole, a scaffold found in various biologically active compounds.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol:
A detailed protocol for a similar transformation using the isomeric 3-chloro-4-phenylbutan-2-one provides a strong basis for this synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagent: Add thiourea (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-phenylbutan-2-one | Thiourea | 5-Benzyl-4-methyl-2-aminothiazolium HCl | Ethanol | 78 (reflux) | 17 | 62.4 | [2] |
| Substituted Phenacyl Bromides | Thiourea | 4-Substituted-2-aminothiazoles | Ethanol | 78 (reflux) | - | Excellent | [3] |
Application 2: Synthesis of Substituted Pyrimidines
β-Chloro-α,β-unsaturated ketones are valuable precursors for the synthesis of pyrimidine derivatives through condensation with amidines or guanidine. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of HCl and water to form the aromatic pyrimidine ring.
Reaction Scheme:
Caption: Pyrimidine Synthesis Workflow.
Experimental Protocol (General):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide or triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Base/Solvent | Yield (%) | Reference |
| α,β-Unsaturated Ketones | Benzamidine | 2,4,6-Trisubstituted Pyrimidines | Triethylamine/Solvent | Good | [4] |
Application 3: Synthesis of Substituted Pyridazines
The reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a common method for the synthesis of pyridazines. This compound can be considered a precursor to a 1,4-dicarbonyl system and is expected to react with hydrazine to form substituted pyridazines.
Reaction Scheme:
Caption: Pyridazine Synthesis Workflow.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition of Reagent: Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation and Purification: Treat the residue with water and extract with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.
Application 4: C-Alkylation of Active Methylene Compounds
The allylic chloride in this compound makes it a good electrophile for the C-alkylation of active methylene compounds such as malonic esters, β-ketoesters, and malononitrile. This reaction provides a route to more complex carbon skeletons.
Reaction Scheme:
Caption: C-Alkylation Workflow.
Experimental Protocol (General):
-
Enolate Formation: In a dry flask under an inert atmosphere, prepare a solution of a base (e.g., sodium ethoxide in ethanol or sodium hydride in THF). Add the active methylene compound (e.g., diethyl malonate, 1.0 eq) dropwise at 0 °C.
-
Alkylation: To the resulting enolate solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Application 5: Favorskii Rearrangement
α-Haloketones with an enolizable proton can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.[5][6] In the case of acyclic α-haloketones, this can lead to rearranged ester or acid products.[5] The reaction of this compound with a base like sodium methoxide is expected to yield a rearranged ester product.
Reaction Scheme:
Caption: Favorskii Rearrangement Workflow.
Experimental Protocol (General):
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol in a round-bottom flask under an inert atmosphere.
-
Addition of Substrate: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl) and remove the methanol under reduced pressure.
-
Isolation and Purification: Add water to the residue and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by distillation or chromatography.
Conclusion
This compound is a highly useful and reactive intermediate in organic synthesis. Its ability to participate in a variety of transformations, leading to the formation of diverse and complex molecular architectures, makes it a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug discovery. The protocols provided herein offer a starting point for the exploration of its synthetic potential. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. synarchive.com [synarchive.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Chloro-4-phenyl-3-buten-2-one and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct medicinal chemistry applications and extensive biological data for 1-Chloro-4-phenyl-3-buten-2-one are limited in publicly available literature. The following application notes and protocols are based on the broader class of α,β-unsaturated ketones, specifically chalcones (1,3-diaryl-2-propen-1-ones), to which this compound belongs. The 4-phenyl-3-buten-2-one scaffold is a core structure in many biologically active chalcones. The introduction of a chlorine atom can significantly influence the physicochemical properties and biological activity of a molecule, often enhancing its efficacy. This document provides a detailed overview of the potential applications of this class of compounds, with the understanding that the specific effects of the 1-chloro substitution would require dedicated experimental validation.
Introduction to 4-Phenyl-3-buten-2-one Derivatives (Chalcones)
Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are abundant in many edible plants. Both natural and synthetic chalcone derivatives have demonstrated a wide array of pharmacological activities, making them privileged scaffolds in medicinal chemistry. Substituted (E)-4-phenyl-3-buten-2-ones, for instance, have shown anti-inflammatory, antiviral, and antioxidant activities.
The versatility of the chalcone core allows for extensive chemical modification of both aromatic rings and the enone system, enabling the fine-tuning of their biological profiles. The presence of the α,β-unsaturated ketone moiety is a key structural feature responsible for many of their biological activities, often acting as a Michael acceptor.
Potential Therapeutic Applications
Derivatives of the 4-phenyl-3-buten-2-one scaffold have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Activity: Chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Halogenated chalcones, in particular, have shown potent antiproliferative activities.
-
Anti-inflammatory Activity: Many chalcone derivatives exhibit potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Antimicrobial and Antiviral Activity: The chalcone scaffold has been a source of compounds with activity against a range of microbial pathogens. Mannich bases of 4-phenyl-3-buten-2-one have been reported as a class of antiherpes agents.
-
Antioxidant Activity: The ability of chalcones to scavenge free radicals has been well-documented, suggesting their potential in mitigating oxidative stress-related diseases.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various substituted 4-phenyl-3-buten-2-one (chalcone) derivatives from the literature. This data can serve as a reference for structure-activity relationship (SAR) studies and for predicting the potential activity of novel analogs like this compound.
Table 1: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Brominated chalcone derivative | Gastric Cancer Cells | 3.57–5.61 | |
| 2 | Fluorinated chalcone | Pancreatic (BxPC-3) | 18.67 | |
| 3 | Fluorinated chalcone | Breast (BT-20) | 26.43 | |
| 4 | Thiazole-containing chalcone | Drug-resistant cell lines | 2.72–41.04 | |
| 5 | Chalcone-1,2,3-triazole derivative | Liver (HepG2) | 0.9 | |
| 6 | Bis(thienyl) chalcone | Breast (MCF-7) | 7.4 | |
| 7 | Trimethoxy chalcone derivative | Liver (HepG2) | 1.62 | |
| 8 | Trimethoxy chalcone derivative | Breast (MCF-7) | 1.88 | |
| 9 | Bis-chalcone with thiophene (5a) | Breast (MCF7) | 7.87 | |
| 10 | Bis-chalcone with thiophene (5b) | Breast (MCF7) | 4.05 | |
| 11 | Bis-chalcone with thiophene (5a) | Colon (HCT116) | 18.10 | |
| 12 | Bis-chalcone with thiophene (9a) | Colon (HCT116) | 17.14 |
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 1 | β-glucuronidase release (rat neutrophils) | 1.6 | |
| 1 | Lysozyme release (rat neutrophils) | 1.4 | |
| 11 | Nitric oxide (NO) formation (microglial cells) | 0.7 | |
| F14 | IL-1β secretion (mouse BMDM) | 0.74 | |
| F14 | IL-1β secretion (THP-1) | 0.88 | |
| 8b | ROS inhibition | 3.7 (µg/mL) | |
| 5 | ROS inhibition | 1.42 (µg/mL) |
Experimental Protocols
Protocol 1: General Synthesis of Substituted 4-Phenyl-3-buten-2-ones (Chalcones) via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones, which can be adapted for the synthesis of this compound by using an appropriately chlorinated starting material.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., 40% KOH or NaOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol or methanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous solution of the strong base (e.g., 40% KOH) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram: Synthetic Workflow for Chalcones
Caption: General workflow for the synthesis of chalcones.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds like this compound and its analogs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plate for another 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Diagram: MTT Assay Workflow
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound stock solution (in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells alone, cells + LPS, cells + standard inhibitor like L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (25 µL of Solution A and 25 µL of Solution B, freshly mixed) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Diagram: Signaling Pathway of LPS-induced NO Production
Caption: Simplified pathway of LPS-induced NO production.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] 1-Chloro-4-phenyl-3-buten-2-one is a versatile building block, possessing an α,β-unsaturated ketone moiety and a reactive α-chloro group. This combination makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound.
Synthesis of this compound
The starting material, (E)-4-phenyl-3-buten-2-one (benzalacetone), can be synthesized through the reaction of styrene and acetic anhydride.[3] While a specific protocol for the chlorination of 4-phenyl-3-buten-2-one at the α-position was not found in the provided search results, a general approach for the synthesis of similar α-chloro ketones can be proposed.
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound proceed through a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6] The Heck reaction follows a similar path involving migratory insertion and β-hydride elimination.[7][8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound.[1][5][9] This reaction is highly versatile for creating biaryl or vinyl-aryl structures.
Proposed Experimental Protocol:
A proposed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
| Reagent/Parameter | Condition |
| Substrates | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos-Pd-G2 (2 mol%)[10] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[10] |
| Solvent | Toluene/H₂O (10:1 mixture) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
General Procedure: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium catalyst, ligand, and base. Add the degassed solvent mixture and heat the reaction at the specified temperature. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Outcome: This reaction is expected to yield α-aryl-α,β-unsaturated ketones. The yields are anticipated to be in the moderate to good range based on similar couplings of α-chloroacetates and α-chloroacetamides which have been reported with yields up to 90%.[10]
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of α-amino ketones by coupling this compound with a primary or secondary amine.[4][6]
Proposed Experimental Protocol:
| Reagent/Parameter | Condition |
| Substrates | This compound (1.0 equiv), Amine (1.2 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) or BINAP (4 mol%)[11] |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)[11] |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
General Procedure: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk tube. Add the solvent, followed by this compound and the amine. Seal the tube and heat the reaction mixture with stirring. After cooling, partition the mixture between an organic solvent and water. Separate the organic layer, wash with brine, dry, and concentrate. Purify the product by flash chromatography.
Expected Outcome: The reaction is expected to produce α-amino-α,β-unsaturated ketones. Yields for the amination of similar β-chloroacroleins have been reported in the range of 45-95%.[11]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a route to synthesize α-alkynyl ketones by reacting this compound with a terminal alkyne.[12][13][14]
Proposed Experimental Protocol:
| Reagent/Parameter | Condition |
| Substrates | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-24 hours |
General Procedure: To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere. Stir the reaction at the appropriate temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Expected Outcome: The formation of α,β-unsaturated-α'-alkynyl ketones is the expected outcome. Copper-free Sonogashira conditions have also been developed and may offer advantages in certain cases.[15] Yields for Sonogashira couplings of vinyl chlorides can be high, often exceeding 80%.[12]
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Heck Coupling: Vinylation
The Heck reaction can be employed to couple this compound with an alkene, leading to the formation of a new carbon-carbon double bond.[7][8]
Proposed Experimental Protocol:
| Reagent/Parameter | Condition |
| Substrates | This compound (1.0 equiv), Alkene (1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | P(o-tolyl)₃ (4-10 mol%) or PPh₃ (4-10 mol%) |
| Base | Triethylamine (TEA) or K₂CO₃ (2.0 equiv) |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
| Reaction Time | 12-48 hours |
General Procedure: Charge a reaction vessel with this compound, the alkene, palladium acetate, the phosphine ligand, and the base in the chosen solvent. Heat the mixture under an inert atmosphere. Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent. Dry the organic phase, concentrate, and purify the product by chromatography.
Expected Outcome: This reaction would lead to the formation of a more extended conjugated system. A domino dehydrochlorination/Heck reaction sequence has been reported for β-chloroalkyl aryl ketones, suggesting the feasibility of this transformation.[16] Yields for Heck reactions can vary widely depending on the substrates but are often in the good to excellent range.[7]
Data Presentation
The following table summarizes the proposed reaction conditions for the palladium-catalyzed cross-coupling of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT-60 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 80-140 |
Conclusion
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, offering synthetic routes to a wide array of functionalized molecules. The protocols provided herein are based on established methodologies for similar substrates and serve as a starting point for optimization in specific research and development applications. The versatility of these reactions highlights the power of palladium catalysis in modern organic synthesis and drug discovery.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale synthesis of 1-Chloro-4-phenyl-3-buten-2-one. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation to form the intermediate, 4-phenyl-3-buten-2-one (benzalacetone), followed by a selective alpha-chlorination to yield the final product.
Step 1: Large-Scale Synthesis of 4-Phenyl-3-buten-2-one (Benzalacetone)
The synthesis of 4-phenyl-3-buten-2-one is achieved via a Claisen-Schmidt condensation of benzaldehyde and acetone, a robust and scalable reaction.[1] A green synthesis approach utilizing a stirring-induced emulsion technique has been shown to be highly effective for large-scale production, achieving high selectivity and yield.[1][2]
Reaction Scheme:
Quantitative Data for Synthesis of 4-Phenyl-3-buten-2-one
| Parameter | Value | Reference |
| Reactants | ||
| Benzaldehyde | 1.0 equivalent | [1][3] |
| Acetone | 1.5 - 3.0 equivalents | [3] |
| Catalyst | ||
| Sodium Hydroxide (NaOH) | Varies (typically aqueous solution) | [1][3] |
| Solvent System | ||
| Water & Cyclohexane | 1:1 v/v | [3] |
| Reaction Conditions | ||
| Temperature | 25 °C | [3] |
| Reaction Time | 4 hours | [3] |
| Yield and Purity | ||
| Conversion | ~96% | [3] |
| Selectivity | >99% | [1] |
| Isolated Yield | High (kilogram scale demonstrated) | [1][2] |
Experimental Protocol: Synthesis of 4-Phenyl-3-buten-2-one
-
Reaction Setup: A large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe is charged with a solution of sodium hydroxide in water and acetone.
-
Addition of Benzaldehyde: Benzaldehyde, dissolved in an equal volume of cyclohexane, is added dropwise to the stirred acetone-alkali solution at a controlled temperature (typically 20-30°C).
-
Reaction: The mixture is stirred vigorously to create an emulsion. The reaction is exothermic and may require external cooling to maintain the desired temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), stirring is stopped, and the phases are allowed to separate. The organic layer containing the product is separated.
-
Purification: The organic phase is washed with water to remove any remaining sodium hydroxide and acetone. The solvent (cyclohexane) is then removed under reduced pressure to yield crude 4-phenyl-3-buten-2-one.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale-yellow crystalline solid.
Step 2: Alpha-Chlorination of 4-Phenyl-3-buten-2-one
The selective alpha-chlorination of the enone intermediate is a critical step. Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective reagent for the α-chlorination of ketones. The reaction needs to be carefully controlled to prevent side reactions such as dichlorination or addition to the double bond.
Reaction Scheme:
Quantitative Data for Alpha-Chlorination
| Parameter | Value |
| Reactants | |
| 4-Phenyl-3-buten-2-one | 1.0 equivalent |
| Sulfuryl Chloride (SO₂Cl₂) | 1.0 - 1.1 equivalents |
| Solvent | |
| Dichloromethane (DCM) or Chloroform | |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours |
| Yield and Purity | |
| Expected Yield | Moderate to High |
| Purity | Requires purification |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with 4-phenyl-3-buten-2-one dissolved in a suitable chlorinated solvent such as dichloromethane.
-
Inert Atmosphere: The vessel is flushed with nitrogen, and the solution is cooled to 0°C using an ice bath.
-
Addition of Sulfuryl Chloride: Sulfuryl chloride is added dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and residual SO₂Cl₂).
-
Extraction: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Experimental Workflow and Logic Diagrams
Caption: Workflow for the two-step synthesis of this compound.
References
Application Note and Protocol for the Purification of 1-Chloro-4-phenyl-3-buten-2-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1-Chloro-4-phenyl-3-buten-2-one, a chalcone derivative, using silica gel column chromatography. Chalcones and their analogs are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Effective purification is crucial for obtaining high-purity compounds for further studies. The described method utilizes a normal-phase silica gel stationary phase and a hexane/ethyl acetate mobile phase system, a common and effective technique for the separation of such moderately polar compounds.[3][4]
Introduction
This compound is a reactive α,β-unsaturated ketone. The purification of this compound from a reaction mixture is essential to remove starting materials, byproducts, and other impurities. Column chromatography is a widely used technique for the purification of organic compounds, separating components based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][6] For compounds like chalcones and related ketones, silica gel is the most common stationary phase due to its polarity and effectiveness in separating compounds with varying polarities.[3][5] The choice of mobile phase is critical for achieving good separation, with mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate being frequently employed.[3][4] This protocol is based on established methods for the purification of structurally similar compounds.[7]
Experimental Protocol
This protocol outlines the steps for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Rotary evaporator
-
Glass wool or cotton
-
Sand (optional)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal solvent system should give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Wet Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column. A small layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed. The top of the silica gel should be flat. A thin layer of sand can be added to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the silica bed.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
If a gradient elution is required (based on TLC analysis showing a wide range of polarities for impurities), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in hexane.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp. The product can often be visualized with a potassium permanganate stain.[7]
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Data Presentation
The following table summarizes typical quantitative data associated with the purification of a chalcone derivative by column chromatography. The exact values for this compound should be determined experimentally.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., gradient from 9:1 to 7:3 v/v) |
| Rf of Product | ~0.3 in Hexane:Ethyl Acetate (8:2) |
| Column Dimensions | Dependent on the amount of crude product (e.g., 2-5 cm diameter) |
| Elution Volume | Dependent on column size and separation |
| Yield | To be determined experimentally |
| Purity | >95% (as determined by NMR or HPLC) |
Visualization
Experimental Workflow for Column Chromatography Purification
Caption: A flowchart illustrating the key steps in the purification of this compound by column chromatography.
Signaling Pathway (Logical Relationship of Components)
Caption: A diagram showing the interactions between the stationary phase, mobile phase, and the analyte during chromatographic separation.
References
- 1. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. jetir.org [jetir.org]
- 4. rsc.org [rsc.org]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Chloro-4-phenyl-3-buten-2-one as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-phenyl-3-buten-2-one is a bifunctional organic compound possessing two key reactive sites: an α,β-unsaturated ketone and an α-haloketone. This unique combination of functional groups makes it a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmaceutically active molecules. The α,β-unsaturated system is susceptible to Michael addition, while the α-chloro-ketone moiety readily undergoes nucleophilic substitution, enabling the construction of diverse molecular architectures. Substituted (E)-4-phenyl-3-buten-2-ones, the parent structures, are known to exhibit anti-inflammatory, antiviral, and antioxidant activities and are utilized in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine and thiazole derivatives, which are prevalent in many approved drugs.
Key Applications in Pharmaceutical Synthesis
The dual reactivity of this compound allows for its application in various cyclization and condensation reactions to form key heterocyclic systems.
Synthesis of Substituted Pyrimidines
The α,β-unsaturated ketone moiety of this compound can react with amidines in a [3+3] annulation reaction to yield substituted pyrimidines. Pyrimidine rings are core structures in numerous pharmaceuticals, including antiviral agents, anticancer drugs, and central nervous system modulators. The reaction proceeds through an initial Michael addition of the amidine to the enone, followed by cyclization and subsequent aromatization.
Synthesis of Substituted Thiazoles
The α-chloroketone functionality is a classic precursor for the Hantzsch thiazole synthesis. By reacting this compound with a thioamide or thiourea, a variety of substituted thiazoles can be prepared. The thiazole ring is a key component of many bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents. The reaction involves a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the chlorine, followed by cyclization and dehydration.
Data Presentation: Reaction Parameters for Heterocycle Synthesis
The following tables summarize typical reaction conditions and yields for the synthesis of pyrimidines and thiazoles using α,β-unsaturated ketones and α-haloketones as starting materials. These serve as a general guideline for reactions involving this compound.
Table 1: Synthesis of Pyrimidines from α,β-Unsaturated Ketones and Amidines
| Catalyst/Promoter | Amidine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline hydroxide | Benzamidine hydrochloride | Choline hydroxide | 60 | 12 | 85-95 | |
| Copper(0) powder | Benzamidine/Acetamidine | DMF | 130 | 8-12 | 60-80 | |
| Eosin Y (photocatalyst) | Amidine hydrochlorides | Acetonitrile | 40 | 24 | 73-84 | |
| None (Metal-free) | Amidines | Ethanol | Reflux | 12-24 | 50-70 |
Table 2: Hantzsch Thiazole Synthesis from α-Haloketones and Thioamides/Thiourea
| Thio-component | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thioacetamide | Ethanol | - | Reflux | 4-6 | High | |
| Thiourea | Ethanol | - | 70 | 1 | High | |
| Benzthioamide | Ionic Liquid ([bmim]PF6) | K2CO3 | Room Temp | 5 | 97 | |
| Substituted Thioamides | Ethanol | - | Reflux | 2-4 | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-Styryl-Substituted Pyrimidine
This protocol is a representative metal-free approach for the [3+3] annulation of an α,β-unsaturated ketone with an amidine.
Materials:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Visible light source (if using a photocatalyst like Eosin Y)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the amidine hydrochloride (1.2 mmol) and potassium carbonate (2.5 mmol).
-
If a photocatalyzed reaction is intended, add Eosin Y (1-2 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C for photocatalyzed reactions or reflux for thermal reactions) for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrimidine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General Procedure for the Hantzsch Synthesis of a 2-Amino-4-(styryl)thiazole
This protocol describes a classic Hantzsch synthesis using an α-haloketone and thiourea.
Materials:
-
This compound
-
Thiourea
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure thiazole derivative.
-
Characterize the purified product using appropriate analytical techniques.
Visualizations
Synthesis of Pyrimidines: Experimental Workflow
Caption: Workflow for Pyrimidine Synthesis.
Hantzsch Thiazole Synthesis: Experimental Workflow
Caption: Workflow for Thiazole Synthesis.
Conclusion
This compound is a potent and versatile building block in medicinal chemistry. Its ability to participate in distinct, high-yielding reactions to form pharmaceutically relevant heterocyclic cores like pyrimidines and thiazoles makes it an invaluable tool for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this compound in their quest for novel therapeutic agents.
Application Notes and Protocols: Derivatization of 1-Chloro-4-phenyl-3-buten-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-phenyl-3-buten-2-one is a reactive α-haloketone with significant potential as a scaffold for the synthesis of diverse molecular entities for biological screening. Its conjugated system and the presence of a reactive chlorine atom make it an attractive starting material for the generation of compound libraries targeting a wide range of therapeutic areas. The derivatization of this compound can lead to the discovery of novel small molecules with potential applications as antibiotics, anti-inflammatory agents, and anticancer therapeutics.
These application notes provide a detailed overview of synthetic strategies for the derivatization of this compound and protocols for the synthesis of exemplary derivatives. The focus is on generating molecular diversity for subsequent high-throughput biological screening.
Key Derivatization Strategies
The primary routes for the derivatization of this compound involve nucleophilic substitution at the carbon bearing the chlorine atom and reactions at the carbonyl group. These strategies allow for the introduction of a wide variety of functional groups and heterocyclic ring systems, which are often found in biologically active compounds.
One prominent strategy is the Hantzsch thiazole synthesis, where the α-haloketone is reacted with a thiourea or thioamide to form a thiazole ring. Thiazoles are a well-known class of privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.
Another approach involves the synthesis of 1,4-thiazine derivatives. This can be achieved through a multi-step process involving the reaction of the parent chalcone (4-phenyl-3-buten-2-one) with various reagents. Although not a direct derivatization of the chloro-compound, it represents a valid strategy for generating structurally related compounds for a comprehensive screening library.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2-phenylvinyl)thiazole Derivatives
This protocol describes the synthesis of a 2-aminothiazole derivative from this compound, adapted from a similar synthesis using a related α-chloroketone.[1]
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice-water bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add thiourea (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C internal temperature) and maintain for 17 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice-water bath to induce precipitation.[1]
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the desired 2-amino-4-(2-phenylvinyl)thiazole derivative.
Expected Outcome:
This reaction is expected to yield the corresponding 2-aminothiazole hydrochloride salt as a crystalline solid. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Biological Relevance:
2-Aminothiazoles are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Screening this derivative against a panel of relevant biological targets is highly recommended.
Protocol 2: Synthesis of Chalcone-based Thiazine Derivatives
This protocol outlines a general approach for the synthesis of 1,4-thiazine derivatives starting from the parent chalcone, 4-phenyl-3-buten-2-one. This can be considered a parallel synthesis strategy to generate structural diversity.
Step 1: Synthesis of 4-Phenyl-3-buten-2-one (Benzalacetone)
The starting chalcone can be synthesized via a Claisen-Schmidt condensation.[2]
Materials:
-
Benzaldehyde
-
Acetone
-
10% Sodium hydroxide solution
-
Ethanol
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer, mix freshly distilled benzaldehyde (1 equivalent) and acetone (a significant excess to minimize side reactions).
-
Cool the mixture in an ice-water bath.
-
Slowly add a 10% sodium hydroxide solution dropwise while maintaining the temperature below 30 °C.
-
Continue stirring for a designated period until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).
-
Purify the crude benzalacetone by vacuum distillation or recrystallization.
Step 2: Synthesis of Thiazine Derivatives
The synthesized chalcone can then be used to prepare various heterocyclic derivatives, including thiazines.[2]
Materials:
-
4-Phenyl-3-buten-2-one
-
Appropriate reagents for thiazine synthesis (e.g., L-cysteine ethyl ester hydrochloride)
-
Base (e.g., triethylamine)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve 4-phenyl-3-buten-2-one (1 equivalent) in the chosen solvent.
-
Add the appropriate reagents for the desired thiazine ring formation.
-
Add a base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with heating as required, monitoring by TLC.
-
Upon completion, work up the reaction mixture by removing the solvent and purifying the product using column chromatography or recrystallization.
Data Presentation
The biological screening data for the synthesized derivatives should be organized in a clear and concise tabular format to facilitate comparison of their activities.
Table 1: Exemplary Biological Activity Data for Thiazole Derivatives
| Compound ID | Derivative Structure | Target/Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) |
| DP-001 | 2-Amino-4-(2-phenylvinyl)thiazole | Kinase X | 5.2 | > 100 |
| DP-002 | Substituted Thiazole | Bacterial Strain Y | 12.5 (MIC) | > 50 |
| ... | ... | ... | ... | ... |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will be generated from biological screening assays.)
Visualizations
Experimental Workflow for Derivatization and Screening
Caption: Workflow for the synthesis, purification, characterization, and biological screening of this compound derivatives.
Logical Relationship of Derivatization Strategies
Caption: Derivatization strategies for generating a diverse compound library from this compound.
References
Application Note: A Protocol for the Synthesis of Thiazole Derivatives via Hantzsch Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a crucial scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous biologically active compounds and approved drugs, including Vitamin B1 (Thiamine), sulfathiazole (an antimicrobial agent), and various anticancer, anti-inflammatory, and antifungal agents.[1][2][3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[3][5][6] This method involves the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea derivative.[5][7][8] Its enduring popularity is due to its simplicity, use of readily available starting materials, and generally high yields.[3][9]
This document provides a detailed protocol for the synthesis of thiazole derivatives using the Hantzsch method, focusing on the reaction between α-haloketones and thioamides/thioureas.
General Reaction Mechanism
The Hantzsch synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.[7][8][9]
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. firsthope.co.in [firsthope.co.in]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols: 1-Chloro-4-phenyl-3-buten-2-one in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. This document outlines the potential application of 1-chloro-4-phenyl-3-buten-2-one, a reactive α,β-unsaturated ketone, as a versatile building block in the synthesis of novel kinase inhibitors. While direct synthesis of approved kinase inhibitors using this specific starting material is not widely documented, its chemical structure lends itself to established synthetic strategies for creating potent kinase inhibitory scaffolds. This application note provides a hypothetical, yet plausible, synthetic protocol and the rationale for its use in developing both reversible and covalent kinase inhibitors.
Rationale for Use
This compound possesses two key reactive sites for the synthesis of kinase inhibitors:
-
α,β-Unsaturated Ketone: This Michael acceptor can react with nucleophiles, a common strategy for forming the core structures of many kinase inhibitors.
-
Vinyl Chloride: The chlorine atom can be displaced through nucleophilic substitution, offering a secondary point for diversification or for covalent bond formation with the target kinase.
This dual reactivity allows for the construction of diverse molecular architectures, including the highly successful pyrazolopyrimidine and aminopyrimidine cores found in numerous FDA-approved kinase inhibitors.[1][2][3] Furthermore, the α,β-unsaturated system can act as a "warhead" for targeted covalent inhibitors, which form a permanent bond with a nucleophilic residue (like cysteine) in the kinase active site, leading to prolonged and potent inhibition.[4][5]
Proposed Synthetic Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
This section details a hypothetical synthetic protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor using this compound. This scaffold is a well-established "privileged structure" in kinase inhibitor design, found in drugs such as Ibrutinib.[3][6]
Experimental Workflow
Caption: Synthetic and evaluation workflow for a novel kinase inhibitor.
Detailed Experimental Protocol: Synthesis of 4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative
Materials:
-
This compound
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl) in dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.05 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is expected to proceed via an initial Michael addition followed by an intramolecular cyclization and tautomerization.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and neutralize with a 4M solution of HCl in dioxane. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrazolo[3,4-d]pyrimidine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Signaling Pathway Inhibition
Kinase inhibitors derived from pyrazolopyrimidine scaffolds are known to target a variety of kinases involved in cancer cell signaling. A potential target for the synthesized compound could be a member of the Src family of kinases or Bruton's tyrosine kinase (BTK), both of which are crucial in cell proliferation and survival pathways.
Caption: Potential inhibition of the BTK signaling pathway.
Data Presentation: Hypothetical Kinase Inhibition Data
The inhibitory activity of the newly synthesized compound would be evaluated against a panel of relevant kinases. The results would be presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| Synthesized Derivative | BTK | 50 |
| Synthesized Derivative | Src | 250 |
| Synthesized Derivative | Lck | 400 |
| Ibrutinib (Reference) | BTK | 5 |
Note: The above data is hypothetical and serves as an example of how results would be presented.
Protocol: In Vitro Kinase Inhibition Assay (Example: BTK)
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, the kinase substrate, and the recombinant BTK enzyme.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising, albeit underexplored, starting material for the synthesis of novel kinase inhibitors. Its inherent reactivity allows for the efficient construction of key heterocyclic scaffolds and provides a handle for the development of covalent inhibitors. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of this versatile chemical building block in the ongoing quest for new and more effective targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Chloro-4-phenyl-3-buten-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-4-phenyl-3-buten-2-one.
Synthesis Overview
The synthesis of this compound is typically a two-step process:
-
Step 1: Aldol Condensation - The base-catalyzed condensation of benzaldehyde and acetone to form 4-phenyl-3-buten-2-one (benzalacetone).
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Step 2: α-Chlorination - The selective chlorination of the α-carbon of 4-phenyl-3-buten-2-one to yield the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Step 1: Aldol Condensation (Formation of 4-phenyl-3-buten-2-one)
Q1: My aldol condensation reaction is showing low to no yield of 4-phenyl-3-buten-2-one. What are the possible causes?
A1:
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Reagent Quality: Ensure that the benzaldehyde used is fresh and free of benzoic acid, which can form upon exposure to air. The presence of impurities can inhibit the reaction.
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Catalyst Activity: The base catalyst, typically sodium hydroxide (NaOH), should be freshly prepared. Old solutions of NaOH can react with atmospheric CO₂ to form sodium carbonate, reducing its effectiveness.
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Reaction Temperature: The reaction is exothermic. It is important to control the temperature, as excessive heat can lead to the formation of side products.
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Reaction Time: Insufficient reaction time may lead to incomplete conversion. Conversely, excessively long reaction times can promote the formation of the dibenzalacetone side product.
Q2: My main product is contaminated with a significant amount of a yellow, higher-melting solid. What is this side product and how can I avoid it?
A2: The primary side product in this reaction is dibenzalacetone, which is formed when a second molecule of benzaldehyde reacts with the product, 4-phenyl-3-buten-2-one. To minimize its formation:
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Molar Ratio: Use an excess of acetone relative to benzaldehyde. This shifts the equilibrium towards the formation of the mono-condensation product.
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Order of Addition: Adding the benzaldehyde slowly to the mixture of acetone and base can also help to control the formation of dibenzalacetone.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the formation of 4-phenyl-3-buten-2-one is maximized and before significant dibenzalacetone is formed.
Step 2: α-Chlorination (Formation of this compound)
Q3: I am having difficulty with the α-chlorination of 4-phenyl-3-buten-2-one. What are some common issues?
A3:
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Chlorinating Agent: The choice and quality of the chlorinating agent are critical. N-Chlorosuccinimide (NCS) is a common and effective reagent for α-chlorination of ketones. Ensure that the NCS is pure and dry. Other reagents like sulfuryl chloride or chlorine gas can also be used but may be less selective.
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Reaction Conditions: The reaction may require specific conditions to proceed efficiently. This can include the use of a radical initiator (like AIBN or benzoyl peroxide) or a catalyst. The choice of solvent is also important; non-polar aprotic solvents are often used.
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Side Reactions: Several side reactions can occur during the chlorination of α,β-unsaturated ketones. These include addition to the double bond and polychlorination. Careful control of stoichiometry and reaction conditions is necessary to minimize these.
Q4: My TLC analysis of the chlorination reaction mixture shows multiple spots. What could these be?
A4: The multiple spots on your TLC plate could indicate the presence of:
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Unreacted Starting Material: 4-phenyl-3-buten-2-one.
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Desired Product: this compound.
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Polychlorinated Products: Di- or tri-chlorinated species.
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Products of Chlorine Addition: Chlorination across the carbon-carbon double bond.
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Isomers: If the chlorination is not completely regioselective.
To address this, consider the following:
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Stoichiometry: Use a controlled amount of the chlorinating agent (typically 1.0 to 1.1 equivalents).
-
Temperature Control: Running the reaction at a lower temperature may increase selectivity.
-
Purification: Column chromatography is often necessary to separate the desired product from the various side products.
Frequently Asked Questions (FAQs)
Q5: What is the optimal catalyst for the initial aldol condensation?
A5: While sodium hydroxide is a common and effective homogeneous catalyst, heterogeneous catalysts have also been explored to simplify product purification. For example, ZrO₂ and ZrO₂-montmorillonite have been shown to be effective catalysts. The choice of catalyst may depend on the desired scale of the reaction and the available purification methods.
Q6: Can I use a different base for the aldol condensation?
A6: Yes, other bases such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be used. The choice of base can influence the reaction rate and yield, so some optimization may be necessary.
Q7: What is a suitable solvent for the α-chlorination step?
A7: Carbon tetrachloride (CCl₄) is a traditional solvent for radical chlorinations. However, due to its toxicity and environmental concerns, alternative solvents such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often used. The choice of solvent can impact the reaction's efficiency and selectivity.
Q8: How can I purify the final product, this compound?
A8: Recrystallization can be an effective method if the product is a solid and the impurities have different solubilities. However, due to the potential for a mixture of closely related chlorinated byproducts, column chromatography on silica gel is often the most effective method for obtaining a pure product.
Data Presentation
Table 1: Comparison of Catalysts for Aldol Condensation
| Catalyst | Reaction Time (hours) | Yield of 4-phenyl-3-buten-2-one (%) | Reference |
| NaOH (Homogeneous) | 0.5 | 82 | |
| ZrO₂-montmorillonite | 4 | Increased yield by 29-437% vs. uncatalyzed | |
| Hf-UiO-66-PDC | - | High selectivity towards benzalacetone |
Table 2: Experimental Protocols for Key Steps
| Step | Reagents & Conditions | Experimental Protocol | Reference |
| Aldol Condensation | Benzaldehyde, Acetone, NaOH, Ethanol/Water | In a flask, dissolve benzaldehyde in ethanol. In a separate container, prepare a solution of NaOH in water and ethanol. Cool the NaOH solution in an ice bath. Slowly add the benzaldehyde solution to the cooled NaOH solution with stirring. Then, add acetone dropwise while maintaining a low temperature. Stir for a designated time, then neutralize with acid. Extract the product and purify. | |
| α-Chlorination (via allylic alcohol) | 4-phenyl-3-buten-2-ol, [Cp*IrCl₂]₂, THF/H₂O | The synthesis of 3-chloro-4-phenylbutan-2-one, a saturated analog, has been reported from the corresponding allylic alcohol using an iridium catalyst. This suggests a potential route for the chlorination of the enone system. | |
| α-Chlorination with NCS | Ketone, N-Chlorosuccinimide (NCS), Toluene, KF | A general procedure for the α-chlorination of β-keto esters involves stirring the substrate with NCS and a base like potassium fluoride in a solvent such as toluene at room temperature. This can be adapted for 4-phenyl-3-buten-2-one. |
Technical Support Center: Synthesis of 1-Chloro-4-phenyl-3-buten-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 1-Chloro-4-phenyl-3-buten-2-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the chlorination of 4-phenyl-3-buten-2-one (benzalacetone).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chlorinating agent. | 1. Use a fresh, unopened container of N-Chlorosuccinimide (NCS). Check the purity of the reagent if possible. |
| 2. Insufficient reaction temperature. | 2. Ensure the reaction is maintained at the recommended temperature. For reactions initiated by radical initiators, ensure the temperature is sufficient for its decomposition. | |
| 3. Degradation of starting material. | 3. Ensure the 4-phenyl-3-buten-2-one is pure and free of acidic or basic impurities that could cause decomposition. | |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction conditions favoring side reactions (e.g., dichlorination, addition to the double bond). | 1. Use a 1:1 molar ratio of 4-phenyl-3-buten-2-one to NCS to minimize dichlorination. Avoid excess chlorinating agent. |
| 2. Presence of water or other nucleophiles. | 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of hydroxy- or alkoxy-substituted byproducts. | |
| 3. Radical vs. ionic reaction pathways competing. | 3. The choice of initiator and solvent can influence the reaction pathway. For radical chlorination, a radical initiator like AIBN or benzoyl peroxide is necessary. For electrophilic chlorination, a polar aprotic solvent may be more suitable. | |
| Product Decomposition During Work-up or Purification | 1. Thermal instability of the product. | 1. Avoid high temperatures during solvent removal and purification. Use rotary evaporation at reduced pressure and moderate temperatures. |
| 2. Acidity or basicity in the work-up promoting degradation. | 2. Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts. | |
| 3. Isomerization or decomposition on silica gel during chromatography. | 3. Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by recrystallization if the product is a solid. | |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. |
| 2. Inefficient mixing. | 2. Ensure vigorous stirring, especially if the reaction is heterogeneous. | |
| 3. Deactivation of the chlorinating agent. | 3. Ensure no quenching species are present in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A prevalent method is the α-chlorination of the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzalacetone). This is often achieved using a chlorinating agent such as N-Chlorosuccinimide (NCS), which can provide good selectivity for the desired product under controlled conditions.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. Common issues include the use of impure or aged NCS, inadequate control of the reaction temperature, or the presence of moisture leading to side reactions. Additionally, the formation of byproducts such as dichlorinated compounds can reduce the yield of the desired monochlorinated product. Monitoring the reaction by TLC and using a 1:1 stoichiometry of reactants is crucial.
Q3: What are the main side products I should be aware of?
A3: The primary side products in the chlorination of 4-phenyl-3-buten-2-one include the dichlorinated product (1,1-dichloro-4-phenyl-3-buten-2-one), addition products across the double bond, and potentially chlorinated aromatic ring byproducts if the reaction conditions are too harsh. The formation of these can be minimized by careful control of stoichiometry and reaction conditions.
Q4: How can I best purify the final product?
A4: Column chromatography on silica gel is a common method for purification. However, given the potential for product degradation on acidic silica, it is advisable to use a deactivated stationary phase (e.g., by pre-treating with a triethylamine solution). Alternatively, if the product is crystalline, recrystallization from a suitable solvent system can be an effective purification method that avoids potential degradation on silica gel.
Q5: What is the role of a radical initiator in the chlorination with NCS?
A5: N-Chlorosuccinimide can react through different pathways. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and typically in a non-polar solvent like carbon tetrachloride, the reaction proceeds via a free-radical mechanism to achieve allylic chlorination.[1] Without a radical initiator, especially in more polar solvents, an ionic mechanism may be favored.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 4-phenyl-3-buten-2-one using N-Chlorosuccinimide (NCS).
Materials:
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4-phenyl-3-buten-2-one (benzalacetone)
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N-Chlorosuccinimide (NCS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Anhydrous Carbon Tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-3-buten-2-one (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Chlorosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with a saturated solution of sodium bicarbonate, followed by water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
| Parameter | Condition A (Radical Chlorination) | Condition B (Ionic Chlorination) | Reference/Notes |
| Starting Material | 4-phenyl-3-buten-2-one | 4-phenyl-3-buten-2-one | Benzalacetone |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | NCS is generally milder.[2] |
| Solvent | Carbon Tetrachloride (CCl₄) | Dichloromethane (CH₂Cl₂) | Non-polar for radical, polar aprotic for ionic. |
| Initiator/Catalyst | AIBN or BPO | None (or Lewis Acid) | Radical initiator is key for this pathway. |
| Temperature | Reflux (~77°C) | 0°C to Room Temperature | Exothermic reaction with SO₂Cl₂ requires cooling.[3] |
| Typical Yield | 60-75% | 50-70% | Yields are hypothetical based on similar reactions. |
| Major Side Products | Dichlorinated product, unreacted starting material | Dichlorinated product, addition to double bond | Side reactions depend on the reaction pathway. |
Visualizations
References
Technical Support Center: Reactions Involving Alpha-Chloroketones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-chloroketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with alpha-chloroketones?
A: Alpha-chloroketones are potent alkylating agents and should be handled with care in a well-ventilated fume hood.[1] They are often toxic, corrosive, and can be lachrymatory (tear-inducing). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some synthetic routes to alpha-chloroketones may involve hazardous reagents like diazomethane, which is toxic and explosive.[2][3][4] Safer, alternative synthetic methods are often available and should be considered.[2][3]
Q2: How should I properly store and handle alpha-chloroketones?
A: Alpha-chloroketones should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition. They can be sensitive to moisture and light. Due to their reactivity, they should be stored away from strong bases, oxidizing agents, and nucleophiles.
Q3: What are the common side reactions observed with alpha-chloroketones?
A: Common side reactions include:
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Over-halogenation: Formation of α,α-dichloroketones can occur, especially with excess chlorinating agent or under harsh conditions.[5]
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Favorskii Rearrangement: In the presence of a base, alpha-chloroketones with an α-hydrogen can undergo rearrangement to form carboxylic acid derivatives.[6][7][8]
-
Aldol-type Reactions: Uncatalyzed or improperly catalyzed reactions can sometimes lead to aldol-type products through carbonyl attack instead of the desired substitution.[1][9]
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Decomposition: HBr, which can be formed during some synthesis reactions, may induce product decomposition.[10]
Q4: How does the reactivity of alpha-chloroketones compare to other alpha-haloketones?
A: The reactivity of alpha-haloketones in nucleophilic substitution generally follows the order of the leaving group ability of the halide: I > Br > Cl > F. However, alpha-chloroketones are significantly more reactive than their corresponding alkyl chlorides. For instance, chloroacetone reacts with potassium iodide in acetone about 36,000 times faster than 1-chloropropane.[1] Interestingly, some studies have shown α-fluoroacetophenone to be less reactive than α-chloroacetophenone in certain reduction reactions, which may be due to conformational effects influencing orbital overlap.[11]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction with an alpha-chloroketone is giving a low yield. What are the potential causes and solutions?
A: Low yields in reactions involving alpha-chloroketones can stem from several factors. A systematic approach to troubleshooting is often effective.
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Purity of Starting Material: The alpha-chloroketone starting material may contain impurities or have degraded. Verify its purity by NMR or other analytical techniques before use.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical.
-
Temperature: Some reactions require low temperatures to prevent side reactions, while others may need heating. Ensure your reaction temperature is optimal.
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents often favor SN2 reactions.
-
Moisture: Trace amounts of water can hydrolyze the alpha-chloroketone or interfere with the reaction. Ensure anhydrous conditions if necessary.[12]
-
-
Reagent Stoichiometry and Addition: Incorrect stoichiometry or rapid addition of reagents can lead to side reactions or incomplete conversion.[13]
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. For example, in cross-coupling reactions with organotin enolates, zinc halides are crucial catalysts to avoid aldol-type side products.[9]
-
Workup and Purification: Product may be lost during the workup or purification steps. Analyze aqueous layers and purification residues to check for lost product.[13]
Problem: Formation of Multiple Products/Side Reactions
Q: I am observing a significant amount of an α,α-dichlorinated by-product. How can I prevent this?
A: The formation of α,α-dichloroketones is a common issue, often resulting from over-chlorination.[5]
-
Control Stoichiometry: Use a precise amount of the chlorinating agent (e.g., N-chlorosuccinimide, trichloroisocyanuric acid). A slight excess may be needed, but a large excess should be avoided.
-
Reaction Conditions: Lowering the reaction temperature can often increase selectivity for mono-chlorination. The choice of solvent and pH can also play a role; for example, using sodium hypochlorite at a specific pH can favor mono-chlorination.[5]
Q: My reaction is producing an aldol-type side product. How can I favor the desired substitution reaction?
A: Aldol-type side products arise from the nucleophile attacking the carbonyl carbon instead of the α-carbon.
-
Use of a Catalyst: In some reactions, a catalyst can direct the nucleophile to the correct position. For example, zinc halides catalyze the cross-coupling of alpha-chloroketones with organotin enolates, leading exclusively to the γ-diketone product, whereas the uncatalyzed reaction yields aldol-type products.[9]
-
Choice of Nucleophile: "Softer" nucleophiles tend to favor attack at the α-carbon (SN2), while "harder" nucleophiles may be more prone to attack the carbonyl carbon.
Q: I suspect the Favorskii rearrangement is occurring as a side reaction. How can I suppress it?
A: The Favorskii rearrangement is a base-mediated reaction of α-haloketones that have at least one α-hydrogen.[6][7][8]
-
Control Basicity: Use a non-basic or weakly basic medium if the desired reaction allows. Strong bases like hydroxides and alkoxides promote the rearrangement.[14]
-
Substrate Choice: If possible, use an α-chloroketone that lacks α-hydrogens, as this will prevent the formation of the enolate necessary for the rearrangement.[6]
-
Temperature Control: The rearrangement can sometimes be suppressed by running the reaction at a lower temperature.
Problem: Starting Material Decomposition
Q: My alpha-chloroketone seems to be decomposing during the reaction. What conditions can lead to decomposition?
A: Alpha-chloroketones can be unstable under certain conditions.
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Harsh pH: Strong acidic or basic conditions can lead to decomposition or unwanted side reactions.[10][14]
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High Temperatures: Prolonged heating can cause decomposition.
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Presence of Certain Nucleophiles: Some nucleophiles can lead to complex reaction pathways and decomposition.
-
Photochemical Decomposition: Some α-chloroacetophenones can undergo photolysis, especially in certain solvents.[15]
Problem: Purification Challenges
Q: I am having difficulty purifying my product from the reaction mixture. What are some common strategies?
A: Purification can be challenging due to the reactivity of the product and the presence of similar by-products.
-
Chromatography: Column chromatography on silica gel is a common method. A careful choice of eluent is necessary to separate the desired product from starting materials and by-products.[16]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.[17]
-
Extraction: Sometimes, simple extraction can be sufficient, especially if the impurities have very different polarities or solubilities.[10][18]
-
Distillation: For volatile products, distillation under reduced pressure can be used, but care must be taken to avoid thermal decomposition.
Data Presentation
Table 1: Effect of Reaction Conditions on the Direct Conversion of Secondary Alcohols to α-Chloro Ketones.
| Substrate | Method | Yield (%) | Reference |
| 1-Phenylethanol | Method A (with TEMPO) | 90 | [19] |
| 1-(p-Tolyl)ethanol | Method A (with TEMPO) | 88 | [19] |
| 1-(4-(Trifluoromethyl)phenyl)ethanol | Method A (with TEMPO) | 70 | [19] |
| 1-(4-Nitrophenyl)ethanol | Method A (with TEMPO) | 84 | [19] |
| Cyclohexanol | Method A (with TEMPO) | 75 | [19] |
| Dihydrocholesterol | Method A (with TEMPO) | 56 | [19] |
Method A: 10 mol % TEMPO, 1.0 equiv TCCA, 2.0 equiv MeOH in DCM at room temperature for 2 hours.
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a thiazole derivative from an alpha-chloroketone and a thioamide.[20][21]
Materials:
-
Alpha-chloroketone (1.0 eq)
-
Thioamide (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the alpha-chloroketone and the thioamide in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired thiazole.
Visualizations
Caption: A general workflow for troubleshooting reactions involving alpha-chloroketones.
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1466561A - Process for the preparation of a chloroketones - Google Patents [patents.google.com]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 12. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. purechemistry.org [purechemistry.org]
- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 17. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. firsthope.co.in [firsthope.co.in]
- 21. bepls.com [bepls.com]
Technical Support Center: Synthesis of 1-Chloro-4-phenyl-3-buten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-phenyl-3-buten-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing low and variable yields in the synthesis of this compound. What are the potential causes and solutions?
A: Low and inconsistent yields are a common challenge in the synthesis of α-chloro-α,β-unsaturated ketones. Several factors can contribute to this issue:
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Side Reactions: The direct chlorination of 4-phenyl-3-buten-2-one (benzalacetone) can lead to the formation of several byproducts, reducing the yield of the desired product. These can include dichlorinated compounds and, if an alcohol is used as a solvent, alkoxy-chlorinated adducts.
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Reaction Conditions: Temperature, reaction time, and the choice of chlorinating agent and solvent are critical. Over-chlorination or degradation of the product can occur under harsh conditions.
-
Purity of Starting Material: The purity of the starting 4-phenyl-3-buten-2-one is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.
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Product Instability: The target molecule, this compound, can be unstable, especially in the crude form.[1][2] Delays in purification or exposure to harsh conditions during workup can lead to degradation and lower yields.
Recommended Solutions:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent for allylic and α-chlorinations compared to chlorine gas or sulfuryl chloride, potentially reducing the formation of byproducts.[3]
-
Optimization of Reaction Conditions: A systematic optimization of reaction parameters is recommended. This includes screening different solvents, temperatures, and reaction times. Inert solvents like dichloromethane or chloroform are often preferred.
-
Control of Stoichiometry: Careful control of the stoichiometry of the chlorinating agent is essential to minimize over-chlorination. Using a slight excess of the substrate might be beneficial in some cases.
-
Prompt Purification: The crude product should be purified as soon as possible after the reaction is complete to avoid degradation.[1][2]
Issue 2: Difficult Purification
Q: We are facing challenges in purifying this compound from the reaction mixture. What are the recommended purification methods?
A: Purification of this compound can be challenging due to the presence of structurally similar byproducts and the potential for product degradation.
-
Column Chromatography: For lab-scale synthesis, column chromatography on silica gel is a common and effective method for isolating the desired product from starting material and byproducts.[1] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically employed.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method for larger quantities. This method is often preferred at an industrial scale due to its cost-effectiveness.
-
Distillation: If the product is a thermally stable liquid with a distinct boiling point from the impurities, vacuum distillation could be a viable option. However, given the potential for thermal degradation of α,β-unsaturated ketones, this should be approached with caution.
Issue 3: Formation of Multiple Products
Q: Our reaction is yielding a mixture of products, making isolation of the target compound difficult. What are the likely side reactions and how can we minimize them?
A: The presence of a double bond in conjugation with the ketone functionality in 4-phenyl-3-buten-2-one makes it susceptible to several side reactions during chlorination:
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Addition to the Double Bond: Chlorine can add across the carbon-carbon double bond, leading to the formation of a dichlorinated saturated ketone.
-
Allylic Chlorination vs. α-Chlorination: While the desired product is the α-chloro ketone, chlorination at the allylic position (the carbon adjacent to the double bond) can also occur, leading to isomeric impurities.
-
Solvent Participation: If a nucleophilic solvent like methanol is used, it can add to the double bond in conjunction with chlorine, forming methoxy-chloro byproducts.
Strategies to Improve Selectivity:
-
Use of N-Chlorosuccinimide (NCS): NCS is known to favor α-chlorination of ketones and can minimize addition reactions to the double bond, especially under radical initiation conditions (e.g., with light or a radical initiator).
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Reaction in Aprotic Solvents: Using aprotic and non-nucleophilic solvents such as dichloromethane, chloroform, or carbon tetrachloride will prevent solvent addition to the double bond.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction pathway and reduce the rate of competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound on a gram scale?
Q2: Are there any specific safety precautions to consider when working with the synthesis of this compound?
A2: Yes, several safety precautions should be taken:
-
Chlorinating Agents: Chlorinating agents like NCS and sulfuryl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
-
Product Handling: α-Chloro ketones are often lachrymators and skin irritants. Handle the product with care and avoid inhalation of vapors or direct contact with the skin.
Q3: What are some potential alternative synthetic routes to this compound?
A3: An alternative approach involves a multi-step synthesis. For instance, one could start with the reduction of the ketone in 4-phenyl-3-buten-2-one to the corresponding allylic alcohol. This alcohol can then be subjected to an oxidative chlorination reaction to introduce the chlorine at the α-position to the newly formed ketone. While this is a longer route, it might offer better control over the regioselectivity of the chlorination.
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | (E)-4-phenyl-3-buten-2-one | [1] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |
| Solvent (for related synthesis) | Tetrahydrofuran (THF) and Water | [1] |
| Purification Method | Column Chromatography (Silica Gel) | [1] |
| Eluent (for related synthesis) | n-pentane and Ethyl Acetate | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-phenylbutan-2-one (Saturated Analog)
This protocol from Organic Syntheses describes the synthesis of the saturated analog, which can provide insights into handling and purification.[1]
Step A: Reduction of (E)-4-phenyl-3-buten-2-one to 4-phenyl-3-buten-2-ol
-
In a 500-mL three-necked round-bottomed flask, dissolve 10.00 g (68.4 mmol) of (E)-4-phenyl-3-buten-2-one in 100 mL of absolute ethanol and stir at room temperature for 15 minutes until the solid dissolves.
-
Cool the flask in an ice-water bath to 4 °C.
-
Add 2.59 g (68.5 mmol) of sodium borohydride in one portion.
-
Maintain the reaction at this temperature for 15 minutes.
-
Remove the ice bath and stir for 50 minutes, allowing the solution to warm to room temperature.
-
The crude 4-phenyl-3-buten-2-ol is used directly in the next step. It is noted that the crude product should be used immediately to avoid decomposition.[1][2]
Step B: Synthesis of 3-Chloro-4-phenylbutan-2-one
-
In a 500-mL three-necked round-bottomed flask, charge the crude 4-phenyl-3-buten-2-ol (from Step A, ~67.5 mmol) using 14 mL of THF to aid the transfer.
-
Add 28 mL of deionized water.
-
Add a solution of [Cp*IrCl₂]₂ (273 mg, 0.342 mmol, 0.5 mol%) in a mixture of 76 mL of THF and 152 mL of water.
-
Add N-chlorosuccinimide (11.2 g, 82.1 mmol, 1.2 equiv) in one portion.
-
The crude product is a red-brown oil and is recommended to be used in the next step without further purification, though for isolation, column chromatography is suggested.[1]
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Workup Procedures for 1-Chloro-4-phenyl-3-buten-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 1-Chloro-4-phenyl-3-buten-2-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the workup of reactions with this compound.
Issue 1: Product Precipitation is Incomplete or Yields an Oily Residue
| Potential Cause | Troubleshooting Step |
| Incorrect pH for Neutralization: The product may be soluble at the wrong pH. | Solution: Carefully adjust the pH of the reaction mixture. For Hantzsch thiazole synthesis, neutralization with a weak base like 5% sodium carbonate solution is often effective.[1] Monitor the pH with indicator paper or a pH meter to ensure the optimal range for precipitation is reached. |
| Solvent Choice: The product might be too soluble in the reaction solvent, even after neutralization. | Solution: If the product is an amine salt (e.g., a thiazolium salt), try precipitating it by adding a less polar solvent like diethyl ether to the reaction mixture (often in ethanol) after cooling.[2] For neutral products, partial removal of the reaction solvent under reduced pressure before adding an anti-solvent can induce precipitation. |
| Presence of Tarry Impurities: Side reactions can lead to the formation of polymeric or tarry materials that coat the desired product and prevent crystallization. | Solution: Try to triturate the oily residue with a solvent in which the product has low solubility but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes can be effective. Sonication may help in breaking up the oil and inducing crystallization. |
| Product is an Oil at Room Temperature: The product may not be a solid at the working temperature. | Solution: If the product is an oil, an extractive workup is necessary. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The resulting oil can then be purified by column chromatography.[2] |
Issue 2: Difficulty in Purifying the Crude Product by Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities. | Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. For basic products (e.g., aminothiazoles), adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel. |
| Product Instability on Silica Gel: The product may be sensitive to the acidic nature of silica gel, leading to decomposition on the column. | Solution: Use deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina (basic or neutral). Alternatively, consider other purification methods such as recrystallization or preparative HPLC. |
| Co-elution of Isomeric Byproducts: In reactions like the Hantzsch synthesis, regioisomers may form that have similar polarities, making separation by chromatography challenging.[3] | Solution: Optimize the reaction conditions to favor the formation of a single isomer. For instance, running the Hantzsch synthesis under neutral conditions typically yields 2-aminothiazoles, while acidic conditions can lead to the formation of 2-iminothiazolines.[3] If isomers are still formed, a different chromatographic technique (e.g., reversed-phase chromatography) or recrystallization might be necessary for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Hantzsch thiazole synthesis using this compound and thiourea?
A1: A typical workup involves cooling the reaction mixture (often in ethanol or methanol) to room temperature or in an ice bath.[1][2] If the product is a salt (e.g., hydrochloride), it may precipitate directly or upon addition of a less polar solvent like diethyl ether.[2] If the free base is desired, the reaction mixture is poured into a beaker containing a weak base, such as a 5% aqueous solution of sodium carbonate, to neutralize the acid formed during the reaction.[1] The precipitated solid product is then collected by vacuum filtration, washed with water, and air-dried.[1] Further purification can be achieved by recrystallization, typically from ethanol.
Q2: My product from a nucleophilic substitution reaction on this compound is a water-soluble salt. How should I proceed with the workup?
A2: If your product is a water-soluble salt, direct extraction from the aqueous reaction mixture may be inefficient. One approach is to remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system or by column chromatography on a polar stationary phase like silica gel, potentially using a mobile phase containing a salt to improve elution. Alternatively, if the product has a free basic or acidic handle, you can neutralize it to form the free base or free acid, which may be less water-soluble and thus extractable into an organic solvent.
Q3: What are some common side products to expect in reactions involving this compound?
A3: Due to its bifunctional nature, this compound can undergo several side reactions. The α,β-unsaturated ketone moiety can participate in Michael additions. The α-chloro ketone functionality can undergo nucleophilic substitution. In the Hantzsch synthesis, the formation of regioisomers is a possibility, especially with substituted thioureas under acidic conditions.[3] Polymerization or formation of tarry materials can also occur, particularly under harsh reaction conditions (e.g., strong base or high heat).
Q4: How can I confirm the structure of my product after workup and purification?
A4: A combination of spectroscopic techniques is recommended for structure confirmation.
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NMR Spectroscopy (¹H and ¹³C): This will provide information about the carbon-hydrogen framework of your molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups. For crystalline products, single-crystal X-ray diffraction provides unambiguous structure determination.
Experimental Protocols
Protocol 1: Workup for Hantzsch Thiazole Synthesis (Precipitation of the Free Base)
This protocol is adapted from a general procedure for the Hantzsch synthesis.[1]
-
Cooling: After the reaction is complete (monitored by TLC), remove the heat source and allow the reaction mixture to cool to room temperature.
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Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (approximately 4 times the volume of the reaction mixture). Stir the mixture to ensure complete neutralization. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with water to remove any inorganic salts.
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Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry. For faster drying, use a vacuum oven at a moderate temperature.
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Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Workup for Hantzsch Thiazole Synthesis (Precipitation of the Hydrochloride Salt)
This protocol is based on the synthesis of a related thiazolium hydrochloride.[2]
-
Cooling: After the reaction is complete, cool the reaction mixture (typically in ethanol) in an ice-water bath.
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Precipitation: Slowly add diethyl ether to the cooled and stirring reaction mixture. The product salt should precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the filter cake with cold diethyl ether to remove any soluble impurities.
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Drying: Dry the solid product under vacuum.
Data Presentation
Table 1: Typical Reagent Quantities and Yield for Hantzsch Thiazole Synthesis
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Chloro-4-phenylbutan-2-one | 1.0 | 182.64 | 68.5 | 12.5 g |
| Thiourea | 1.0 | 76.12 | 68.5 | 5.21 g |
| Ethanol (Solvent) | - | - | - | 50 mL |
| Product | ||||
| 5-Benzyl-4-methyl-2-aminothiazolium hydrochloride | - | 240.75 | 42.7 | 10.29 g (62.4% yield over 3 steps) |
Data adapted from a synthesis of a related compound.[2]
Visualizations
Caption: Workflow for Hantzsch Thiazole Synthesis Workup via Precipitation.
Caption: Troubleshooting Logic for Common Workup Issues.
References
Technical Support Center: Characterization of Impurities in 1-Chloro-4-phenyl-3-buten-2-one
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-4-phenyl-3-buten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected in a sample of this compound?
A1: Impurities in this compound samples can originate from the synthetic route or degradation. Common synthesis involves the chlorination of 4-phenyl-3-buten-2-one. Potential impurities include:
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Starting Material: Unreacted 4-phenyl-3-buten-2-one (benzylideneacetone).[1]
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Isomeric Impurities: 3-Chloro-4-phenyl-butan-2-one, which may form depending on the reaction conditions.[2][3]
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Over-chlorinated Species: Dichloro- or other polychlorinated byproducts.
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Degradation Products: The α-chloroketone moiety can be susceptible to hydrolysis, potentially forming 1-hydroxy-4-phenyl-3-buten-2-one.
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Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, diethyl ether).[4]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][6][7][8]
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High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for separation and quantification of impurities.[4]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[5][6]
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic impurities, such as residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural characterization of isolated impurities.[5][6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[9] - Reduce the injection volume or sample concentration.[9] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Leaks in the system. - Insufficient column equilibration. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[10] - Use a column oven for stable temperature control.[10][11] - Check for loose fittings and replace pump seals if necessary.[10] - Increase the column equilibration time between injections.[11] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection. | - Flush the system with a strong solvent. - Use high-purity solvents for the mobile phase. - Ensure the autosampler wash solution is appropriate and clean. - Implement a sufficient gradient program to elute all components.[9] |
| High Backpressure | - Blockage in the in-line filter, guard column, or column frit. - Buffer precipitation in the mobile phase. | - Replace the in-line filter or guard column. - Back-flush the analytical column (check manufacturer's instructions). - Ensure the mobile phase components are fully miscible and the buffer is soluble. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
This protocol outlines a general method for the separation and quantification of impurities. Method development and validation are required for specific applications.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a blank (diluent), a standard solution, and the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
-
Visualizations
Caption: Synthetic pathway and origin of process-related impurities.
Caption: General workflow for impurity identification and characterization.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
- 1. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Chloro-4-phenylbutan-2-one | C10H11ClO | CID 12384127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. rroij.com [rroij.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
how to avoid polymerization of styryl ketones during synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted polymerization of styryl ketones during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my styryl ketone product polymerizing during synthesis?
Styryl ketones, like styrene, contain a vinyl group attached to a benzene ring, which is susceptible to spontaneous or induced polymerization. This process is typically a free-radical chain reaction that can be initiated by:
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Heat: Elevated temperatures, often used during synthesis or distillation, can initiate thermal polymerization. For instance, styrene begins to polymerize at a significant rate above 100°C.
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Light: UV light can generate free radicals and initiate polymerization.
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Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides, which are potent polymerization initiators.
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Radical Initiators: Impurities such as peroxides in solvents or reagents can trigger the polymerization cascade.
The polymerization is highly exothermic, which can lead to a runaway reaction if not controlled, posing a significant safety risk.
Q2: What types of inhibitors can I use to prevent polymerization, and how do they work?
Polymerization inhibitors are compounds that scavenge radical species, terminating the polymerization chain reaction. They are generally classified as true inhibitors or retarders. True inhibitors provide a distinct induction period during which no polymerization occurs, while retarders permanently decrease the reaction rate. For practical synthesis, a combination may be employed.
Common inhibitors work through two main mechanisms:
-
Radical Scavenging: These inhibitors are stable free radicals or compounds that readily react with propagating radicals to form non-reactive species. Examples include nitroxide compounds like TEMPO.
-
Hydrogen Atom Donation: These inhibitors, typically phenolic compounds, donate a hydrogen atom to the propagating radical, creating a non-reactive polymer chain and a stable inhibitor radical that does not initiate further polymerization.
Q3: How should I choose an inhibitor for my specific reaction?
The choice of inhibitor depends on the reaction conditions, particularly temperature and the presence of oxygen.
-
For reactions run in the presence of air: Phenolic inhibitors like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) are effective. They require oxygen to function optimally.
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For reactions run under an inert atmosphere: Inhibitors that do not rely on oxygen, such as stable nitroxide radicals (e.g., TEMPO) or certain quinones, are more suitable.
-
For high-temperature distillations: A combination of a true inhibitor (e.g., a nitroxide) and a retarder (e.g., a phenolic compound) can provide robust protection against polymerization.
Below is a table summarizing common inhibitors used for vinyl aromatic compounds.
| Inhibitor/Retarder | Chemical Class | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | H-atom donor (requires O₂) | Effective but can sublime during vacuum distillation. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 50 | H-atom donor (requires O₂) | Less volatile than HQ. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | H-atom donor (requires O₂) | Common antioxidant, suitable for storage. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 50 | H-atom donor (requires O₂) | Commonly used for storing and transporting styrene. |
| TEMPO | Nitroxide Radical | 50 - 200 | Radical Scavenger | Highly effective, does not require oxygen. |
| Phenothiazine | Amine Derivative | 100 - 500 | Radical Scavenger/H-donor | Effective at higher temperatures, often used in distillation columns. |
Q4: How do I remove the inhibitor before my reaction or after purification?
If the inhibitor interferes with subsequent steps, it can be removed. The most common method is to wash the organic solution of your styryl ketone with an aqueous base (e.g., 1-2 M NaOH). The phenolic protons of inhibitors like HQ, MEHQ, or TBC are acidic enough to be deprotonated, making them water-soluble. Follow the base wash with a water wash to remove residual base and then dry the organic layer. Alternatively, passing the compound through a column of activated alumina can also remove phenolic inhibitors.
Troubleshooting Guide
Problem: My reaction mixture turned into a solid mass or a viscous oil.
-
Possible Cause: Uncontrolled polymerization has occurred. This may be due to excessive temperature, prolonged reaction time, or the presence of radical-initiating impurities.
-
Solution:
-
Temperature Control: Ensure the reaction temperature does not exceed the necessary level. Use an oil bath or a temperature controller for precise regulation.
-
Add an Inhibitor: If not already present, add an appropriate inhibitor to the reaction mixture at the start of the synthesis.
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Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents to remove oxygen, which can form initiating peroxides.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been tested for peroxides.
-
Problem: I am losing a significant amount of product during distillation.
-
Possible Cause: Thermally induced polymerization is occurring in the distillation flask or column.
-
Solution:
-
Vacuum Distillation: Lower the boiling point by distilling under reduced pressure.
-
Add a High-Boiling Inhibitor: Add a non-volatile inhibitor, such as hydroquinone or phenothiazine, to the distillation flask.
-
Avoid Overheating: Do not distill to complete dryness, as this concentrates non-volatile initiators and can lead to rapid polymerization.
-
Keep Distillation Time Short: Minimize the time the styryl ketone is exposed to high temperatures.
-
Problem: My purified styryl ketone turns yellow and thickens during storage.
-
Possible Cause: Slow polymerization is occurring during storage, likely initiated by light, trace oxygen, or elevated storage temperatures.
-
Solution:
-
Add a Storage Stabilizer: Add a small amount of a stabilizer like BHT (e.g., 200 ppm) to the purified product.
-
Proper Storage Conditions: Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Refrigerate or Freeze: Store the compound at a low temperature (e.g., 4°C or -20°C) to significantly slow the rate of polymerization. For long-term storage, -80°C is even better.
-
Inert Atmosphere: For highly sensitive compounds, store under a nitrogen or argon atmosphere.
-
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a Styryl Ketone via Aldol Condensation
This protocol provides a general method for synthesizing a styryl ketone while minimizing polymerization.
-
Reagent Preparation:
-
Use freshly distilled benzaldehyde (or substituted benzaldehyde) to remove benzoic acid impurities.
-
Use a reagent-grade ketone and solvent. Test solvents for peroxides if necessary.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the ketone and solvent.
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Add an inhibitor (e.g., 100 ppm of BHT).
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Purge the flask with nitrogen for 10-15 minutes.
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Cool the mixture in an ice bath to 0-5°C.
-
-
Reaction Execution:
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Slowly add the base catalyst (e.g., NaOH or KOH solution) to the stirred mixture, maintaining the low temperature.
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Add the benzaldehyde dropwise over 30 minutes.
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Allow the reaction to stir at room temperature, monitoring its progress by TLC. Do not use excessive heat unless required and ensure an inhibitor is present.
-
-
Workup and Purification:
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Once the reaction is complete, quench it by adding cold, dilute acid.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
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For purification, recrystallization is preferred over distillation to avoid heat. If distillation is necessary, follow the guidelines in the troubleshooting section (use vacuum and add a non-volatile inhibitor).
-
Visual Guides
Polymerization Prevention Workflow
The following diagram illustrates a logical workflow for synthesizing styryl ketones with key checkpoints to prevent polymerization.
Caption: Workflow for styryl ketone synthesis with anti-polymerization steps.
Mechanism of Radical Polymerization and Inhibition
This diagram shows a simplified mechanism of how free-radical polymerization is initiated and propagated, and how a phenolic inhibitor can terminate the chain.
Caption: Free-radical polymerization and termination by a phenolic inhibitor.
managing exothermic reactions in 1-Chloro-4-phenyl-3-buten-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of 1-Chloro-4-phenyl-3-buten-2-one. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.
Troubleshooting Guide
Issue: Rapid Temperature Increase (Runaway Reaction)
Q1: My reaction temperature is increasing uncontrollably. What should I do immediately?
A1: Immediately cease the addition of any reagents. If it is safe to do so, immerse the reaction vessel in a pre-prepared cooling bath (e.g., ice-water or ice-salt bath) to rapidly decrease the internal temperature. Alert a colleague and have appropriate fire extinguishing equipment on standby. Do not seal the reaction vessel, as pressure can build up.
Q2: What are the primary causes of a runaway reaction in this synthesis?
A2: The most common causes include:
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Too rapid addition of the chlorinating agent: This is the most likely cause of a sudden exotherm.
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Inadequate cooling: The cooling bath may not be at a low enough temperature or may not have sufficient capacity for the scale of the reaction.
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Poor heat transfer: Inefficient stirring or a thick reaction mixture can lead to localized hot spots.
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Incorrect solvent: A solvent with a low boiling point may not effectively dissipate the heat generated.
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Concentration of reactants: Higher concentrations can lead to a more rapid and intense exothermic event.
Q3: How can I prevent a runaway reaction from occurring in the first place?
A3: Proactive measures are crucial for managing this exothermic reaction:
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Slow, controlled addition: Add the chlorinating agent dropwise or in small portions, monitoring the temperature closely after each addition.
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Adequate cooling: Begin the reaction at a low temperature (e.g., 0-5 °C) using an ice bath. For larger scale reactions, consider a cryocooler or a dry ice/acetone bath for more robust temperature control.
-
Efficient stirring: Use a magnetic stirrer or overhead stirrer that is appropriately sized for the reaction flask to ensure homogenous mixing and even heat distribution.
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Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help to moderate the reaction rate and dissipate heat more effectively.
Issue: Low or No Product Yield
Q4: I've controlled the temperature, but my yield of this compound is very low. What could be the issue?
A4: Several factors can contribute to low yield, even with good temperature control:
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Reaction temperature is too low: While controlling the exotherm is critical, if the temperature is kept too low for an extended period, the reaction rate may be too slow for a complete reaction.
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Insufficient reaction time: The reaction may not have been allowed to proceed to completion.
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Degradation of the starting material or product: The starting material, 4-phenyl-3-buten-2-one, or the chlorinated product can be unstable under certain conditions.
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Side reactions: Uncontrolled temperature spikes, even minor ones, can lead to the formation of byproducts. For instance, dichlorination or other undesired reactions can occur.
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Purity of reagents: Impurities in the starting material or chlorinating agent can interfere with the reaction.
Q5: How can I optimize the reaction to improve my yield?
A5: To improve your yield, consider the following:
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Temperature profiling: After the initial exothermic phase is controlled, it may be necessary to allow the reaction to slowly warm to room temperature or even be gently heated to ensure completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extended reaction time: Based on monitoring, you can determine the optimal reaction time.
-
pH control: Depending on the chlorinating agent used, the pH of the reaction mixture may need to be controlled to prevent degradation.
-
Use of high-purity reagents: Ensure that your starting materials and reagents are of high purity.
Frequently Asked Questions (FAQs)
Q6: What are the typical reaction conditions for the synthesis of this compound?
A6: While specific conditions can vary, a general protocol involves dissolving the starting material, 4-phenyl-3-buten-2-one, in a suitable solvent and cooling the mixture in an ice bath. The chlorinating agent is then added slowly while maintaining a low internal temperature.[1][2]
Q7: Which chlorinating agents are commonly used for this type of transformation?
A7: Common chlorinating agents for the alpha-chlorination of ketones include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The choice of agent can affect the reactivity and the exothermic profile of the reaction. For instance, NCS is often considered a milder and more selective chlorinating agent.[1][2]
Q8: What are the key safety precautions I should take when performing this synthesis?
A8: Due to the exothermic nature of the reaction and the hazardous chemicals involved, the following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[4]
-
Cooling Bath: Have a cooling bath ready before starting the reagent addition.
-
Quenching procedure: Be prepared to quench the reaction if necessary. A suitable quenching agent should be readily available.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used to be aware of their specific hazards.[3][4]
Q9: How can I monitor the progress of the reaction?
A9: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine when the starting material has been consumed and the product has formed.
Data Presentation
Table 1: Illustrative Temperature Profile for Controlled vs. Uncontrolled Addition of Chlorinating Agent
| Time (minutes) | Temperature (°C) - Controlled Addition | Temperature (°C) - Uncontrolled Addition |
| 0 | 2.0 | 2.1 |
| 2 | 2.5 | 5.8 |
| 4 | 3.1 | 15.2 |
| 6 | 3.5 | 35.7 (Runaway) |
| 8 | 3.8 | - |
| 10 | 4.0 | - |
Note: This data is illustrative to demonstrate the importance of controlled addition and does not represent actual experimental results.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-phenyl-3-buten-2-one
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath.
-
Dissolution: Dissolve 4-phenyl-3-buten-2-one in the chosen solvent within the flask and stir until fully dissolved. Allow the solution to cool to 0-5 °C.
-
Reagent Addition: Dissolve the chlorinating agent in the same solvent and add it to the dropping funnel. Add the chlorinating agent solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not rise above 10 °C. Adjust the addition rate as necessary to maintain temperature control.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate, depending on the chlorinating agent used).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 1-Chloro-4-phenyl-3-buten-2-one and its Unsubstituted Analogue
A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis.
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-4-phenyl-3-buten-2-one and its parent compound, (E)-4-phenyl-3-buten-2-one. Due to the limited availability of public domain experimental data for this compound, this guide presents the known spectral data for the unsubstituted analogue and offers a detailed prediction of the spectral changes resulting from chlorination at the C-1 position. This analysis is grounded in fundamental principles of NMR spectroscopy and provides valuable insights for researchers working with similar α,β-unsaturated ketone systems.
Introduction to the Compounds
This compound is a derivative of 4-phenyl-3-buten-2-one, a chalcone-like molecule. These compounds are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and potential biological activities. The introduction of a chlorine atom at the C-1 position is expected to significantly influence the electronic environment of the molecule, leading to predictable shifts in the 1H NMR spectrum. Understanding these shifts is crucial for reaction monitoring, structural confirmation, and purity assessment.
Predicted and Experimental 1H NMR Data
The following table summarizes the experimental 1H NMR data for (E)-4-phenyl-3-buten-2-one and the predicted data for this compound. The predictions for the chlorinated compound are based on the expected inductive effects of the chlorine atom.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-4-phenyl-3-buten-2-one [1][2][3] | H-1 (CH3) | 2.38 | Singlet | - |
| H-3 | 6.79 | Doublet | 16.4 | |
| H-4 | 7.65 | Doublet | 16.4 | |
| Phenyl (H-ortho, H-meta, H-para) | 7.42 | Multiplet | - | |
| This compound (Predicted) | H-1 (CH2Cl) | ~4.2-4.5 | Singlet | - |
| H-3 | ~6.8-7.0 | Doublet | ~16 | |
| H-4 | ~7.6-7.8 | Doublet | ~16 | |
| Phenyl (H-ortho, H-meta, H-para) | ~7.4-7.6 | Multiplet | - |
Note: The chemical shifts for (E)-4-phenyl-3-buten-2-one are reported from a spectrum taken in methanol-d3. The predicted shifts for this compound are estimations and may vary depending on the solvent and other experimental conditions.
Spectroscopic Interpretation and Comparison
The replacement of the C-1 methyl protons with a chloromethyl group is the primary structural difference between the two compounds, leading to the most significant change in the 1H NMR spectrum.
-
C-1 Protons: In (E)-4-phenyl-3-buten-2-one, the three equivalent protons of the methyl group (H-1) appear as a singlet at approximately 2.38 ppm.[1] For this compound, the two protons of the chloromethyl group (H-1) are expected to be significantly deshielded due to the strong electron-withdrawing inductive effect of the chlorine atom. This would result in a downfield shift to the region of approximately 4.2-4.5 ppm, appearing as a singlet.
-
Olefinic Protons (H-3 and H-4): The chemical shifts of the vinylic protons (H-3 and H-4) are not expected to be drastically altered by the substitution at C-1, as the effect is transmitted over several bonds. A slight downfield shift might be observed for H-3 due to the increased electron-withdrawing nature of the carbonyl group, which is influenced by the adjacent chloromethyl group. The large coupling constant (J ≈ 16 Hz) is characteristic of a trans-configuration of the double bond in both compounds.
-
Aromatic Protons: The protons on the phenyl ring are the least likely to be affected by the substitution at C-1 and are expected to appear as a multiplet in the aromatic region (around 7.4-7.6 ppm) for both compounds.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for acquiring high-quality 1H NMR spectra for the analysis of these compounds.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4). The choice of solvent can influence chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent residual peak.
- Cap the NMR tube and gently agitate until the sample is completely dissolved.
2. NMR Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
- Acquire the 1H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to improve the signal-to-noise ratio, particularly for dilute samples.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
4. Data Analysis:
- Integrate the peaks to determine the relative ratios of the different types of protons.
- Determine the chemical shifts (δ) of the signals relative to the internal standard or the solvent residual peak.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to elucidate the connectivity of the protons.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for characterizing and comparing the structures of this compound and its analogues using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR analysis and structural comparison.
References
Mass Spectrometry of 1-Chloro-4-phenyl-3-buten-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-Chloro-4-phenyl-3-buten-2-one and its analogs. Understanding the fragmentation patterns of this α-haloketone is crucial for its identification and characterization in complex matrices, a common task in drug development and metabolism studies. This document presents a summary of expected fragmentation data, detailed experimental protocols for mass spectrometry, and a comparison with relevant alternative compounds.
Data Presentation: Fragmentation Analysis
The mass spectrometric fragmentation of this compound is predicted based on the established fragmentation of chalcones and α,β-unsaturated ketones. The primary ionization technique considered is Electron Ionization (EI). The expected major fragments are presented below in comparison to the known fragmentation of the non-halogenated analog, 4-phenyl-3-buten-2-one.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Key Fragments |
| This compound | 180/182 (due to 35Cl/37Cl isotopes) | 145 | Loss of Cl radical |
| 117 | Loss of CO from the [M-Cl]+ ion | ||
| 103 | Phenylacetylene cation | ||
| 91 | Tropylium ion (rearrangement) | ||
| 77 | Phenyl cation | ||
| 43 | Acetyl cation ([CH3CO]+) | ||
| 4-phenyl-3-buten-2-one | 146 | 131 | Loss of methyl radical ([M-CH3]+) |
| 118 | Loss of CO from the molecular ion | ||
| 103 | Phenylacetylene cation | ||
| 91 | Tropylium ion (rearrangement) | ||
| 77 | Phenyl cation | ||
| 43 | Acetyl cation ([CH3CO]+) |
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Mandatory Visualization
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Comparison of Analytical Workflows
This diagram outlines the general workflow for analyzing this compound using mass spectrometry in comparison to other common analytical techniques.
Caption: General workflows for MS, NMR, and IR analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of this compound, complementary techniques provide orthogonal information for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. For instance, the protons on the double bond would show characteristic chemical shifts and coupling constants, confirming the trans or cis configuration. The chemical shifts of the carbons and protons adjacent to the chlorine atom and the carbonyl group would also be indicative of the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. This compound would exhibit a strong absorption band for the carbonyl (C=O) group, typically in the range of 1685-1666 cm-1 for an α,β-unsaturated ketone.[1] The C-Cl stretch would also be observable, usually in the fingerprint region.
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can be used for the quantification and purity assessment of this compound. The chromophoric nature of the molecule, due to the phenyl ring and the conjugated system, allows for sensitive detection.
References
A Comparative Analysis of the Reactivity of 1-Chloro-4-phenyl-3-buten-2-one and Benzylideneacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two α,β-unsaturated ketones: 1-Chloro-4-phenyl-3-buten-2-one and benzylideneacetone. While extensive experimental data is available for benzylideneacetone, a widely used compound in organic synthesis, similar quantitative data for this compound is limited in the current scientific literature. Therefore, this comparison combines established experimental findings for benzylideneacetone with a theoretical analysis of the reactivity of this compound based on fundamental principles of organic chemistry.
Introduction to the Compounds
Benzylideneacetone ((3E)-4-Phenylbut-3-en-2-one) is a pale yellow solid with the chemical formula C₁₀H₁₀O. It is a well-characterized α,β-unsaturated ketone known for its sweet pea-like odor and is used in fragrances and as a versatile starting material in various organic syntheses. Its reactivity is defined by the presence of a carbonyl group conjugated with a carbon-carbon double bond, making it susceptible to both 1,2- and 1,4- (Michael) nucleophilic additions.
This compound , with the chemical formula C₁₀H₉ClO, is a halogenated derivative of benzylideneacetone. While specific experimental reactivity data is scarce, its chemical behavior is predicted to be significantly influenced by the presence of the chlorine atom on the α-carbon. This guide will explore the anticipated differences in reactivity based on the electronic effects of this substituent.
Comparative Reactivity Analysis
The primary mode of reaction for α,β-unsaturated ketones is nucleophilic addition. The key difference in reactivity between benzylideneacetone and this compound is expected to stem from the electronic influence of the α-chloro substituent.
Michael Addition (1,4-Addition):
This is a crucial reaction for α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the conjugated system.
-
Benzylideneacetone: Readily undergoes Michael addition with a variety of soft nucleophiles, such as enolates, amines, and thiols. The phenyl group and the carbonyl group activate the double bond for nucleophilic attack at the β-position.
-
This compound (Predicted Reactivity): The presence of the electron-withdrawing chlorine atom at the α-position is expected to have a dual effect.
-
Increased Electrophilicity: The inductive effect of the chlorine atom will further withdraw electron density from the double bond, making the β-carbon even more electrophilic and thus, potentially more reactive towards nucleophiles in a Michael addition.
-
Steric Hindrance: The chlorine atom may introduce some steric hindrance to the approach of the nucleophile at the α-position, although this effect is generally less significant for attack at the β-carbon.
-
Overall, this compound is predicted to be a more potent Michael acceptor than benzylideneacetone.
1,2-Addition (Direct Addition to Carbonyl):
This reaction involves the direct attack of a nucleophile on the carbonyl carbon.
-
Benzylideneacetone: Can undergo 1,2-addition, particularly with hard nucleophiles like Grignard reagents and organolithium compounds.
-
This compound (Predicted Reactivity): The electron-withdrawing effect of the α-chloro group is also expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to 1,2-addition.
The regioselectivity (1,2- vs. 1,4-addition) for both compounds will depend on the nature of the nucleophile (hard vs. soft) and the reaction conditions.
Physicochemical Data
| Property | Benzylideneacetone | This compound |
| IUPAC Name | (3E)-4-Phenylbut-3-en-2-one | This compound |
| Molecular Formula | C₁₀H₁₀O | C₁₀H₉ClO |
| Molar Mass | 146.19 g/mol | 180.63 g/mol |
| Appearance | Pale yellow solid | Not readily available |
| Melting Point | 39-42 °C | Not readily available |
| Boiling Point | 260-262 °C | Not readily available |
| Solubility in water | 1.3 g/L | Not readily available |
Experimental Protocols
Due to the lack of specific experimental data for this compound, a representative experimental protocol for a Michael addition reaction of benzylideneacetone is provided below. This protocol can serve as a starting point for designing similar experiments with its chlorinated analog.
Experimental Protocol: Michael Addition of Diethyl Malonate to Benzylideneacetone
Objective: To synthesize diethyl 2-(3-oxo-1-phenylbutyl)malonate via a Michael addition reaction.
Materials:
-
Benzylideneacetone
-
Diethyl malonate
-
Sodium ethoxide (freshly prepared or commercial solution)
-
Anhydrous ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylideneacetone (1 equivalent) in anhydrous ethanol.
-
Add diethyl malonate (1.1 equivalents) to the solution.
-
Slowly add a catalytic amount of sodium ethoxide solution to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the ethanol using a rotary evaporator.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing Reaction Mechanisms
Diagram 1: Michael Addition to Benzylideneacetone
Caption: General workflow of a Michael addition reaction with benzylideneacetone.
Diagram 2: Predicted Reactivity Comparison
Caption: Predicted relative reactivity in Michael addition reactions.
A Comparative Guide to Analytical Methods for Purity Validation of 1-Chloro-4-phenyl-3-buten-2-one
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-Chloro-4-phenyl-3-buten-2-one is a critical step in the drug development pipeline. The choice of analytical methodology is paramount for obtaining accurate, reliable, and reproducible results. This guide provides an objective comparison of common analytical techniques for the purity validation of this compound, supported by experimental protocols and performance data.
The primary analytical methods evaluated for the purity determination of this compound and related α,β-unsaturated ketones include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to the precise quantification of impurities.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance indicators for HPLC, GC, and qNMR in the context of purity validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei. |
| Typical Application | Purity testing, impurity profiling, and quantitative analysis of non-volatile and thermally labile compounds. | Purity determination and impurity analysis of volatile and thermally stable compounds. | Absolute and relative quantification of purity without a specific reference standard for the analyte. |
| Specificity | High; achieved through chromatographic separation and selective detection (e.g., UV, DAD, MS). | High; excellent separation efficiency for complex mixtures. | High; structural information aids in distinguishing the analyte from impurities. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Very Low (pg/mL to fg/mL range) | Higher (µg/mL to mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Very Low (pg/mL to ng/mL range) | Higher (µg/mL to mg/mL range) |
| Precision (RSD%) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Sample Throughput | Moderate to High | Moderate to High | Low to Moderate |
| Key Advantage | Versatility for a wide range of compounds. | High resolution and sensitivity for volatile impurities. | Primary method, high precision, and structural confirmation. |
| Key Limitation | Requires soluble samples; potential for co-elution. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: Assess specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Gas Chromatography (GC) Method
This protocol is designed for the analysis of this compound, assuming sufficient volatility and thermal stability.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by the area percent method, assuming all components have a similar response factor with FID.
Quantitative NMR (qNMR) Method
qNMR is a primary analytical method that can be used for purity determination without the need for a specific standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard (IS): A certified reference material with known purity, such as Maleic Anhydride or 1,2,4,5-Tetrachloro-3-nitrobenzene. The IS should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (a 90° pulse is often used, but a smaller angle can reduce relaxation time).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, IS = Internal Standard.
-
Visualizing Analytical Workflows
Diagrams can effectively illustrate complex workflows and relationships, aiding in decision-making and understanding of the analytical processes.
Caption: Workflow for selecting an analytical method for purity validation.
Caption: Core principles of the compared analytical techniques.
Comparative Guide to Analytical Methods for 1-Chloro-4-phenyl-3-buten-2-one
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Chloro-4-phenyl-3-buten-2-one, a reactive α,β-unsaturated ketone intermediate of interest to researchers, scientists, and professionals in drug development. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry discussed as viable alternatives.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance attributes of the proposed HPLC method alongside alternative analytical techniques for this compound.
| Parameter | HPLC with UV Detection (Proposed) | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorbance by the analyte |
| Stationary Phase | C18 reverse-phase silica gel | DB-5MS (or similar) capillary column | Not applicable |
| Mobile/Carrier Gas | Acetonitrile:Water gradient | Helium | Not applicable |
| Detection | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) | Photomultiplier tube |
| Selectivity | High (separates from impurities) | Very High (mass fragmentation provides specificity) | Low (potential for interference from other absorbing species) |
| Sensitivity (LOD) | Estimated: ~0.3 µg/mL | High: <0.1 ng/mL | Moderate: Dependent on molar absorptivity |
| Precision (%RSD) | <2% | <10% | <3% |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | <5 minutes per sample |
| Sample Derivatization | Not typically required | May be required to improve volatility/stability | Not required |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for the analysis of structurally related chalcones and α,β-unsaturated ketones.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient starting from 50% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be determined, with an expected maximum absorbance (λmax) in the range of 280-320 nm, typical for such conjugated systems. The DAD can monitor this entire range.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in acetonitrile to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile chlorinated compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, non-polar solvent like dichloromethane or ethyl acetate at 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
Samples are dissolved in the same solvent. Derivatization is generally not required for this compound but may be explored if thermal instability is observed.
-
Alternative Method 2: UV-Vis Spectrophotometry
This method is simple and rapid for quantifying the pure compound but lacks the specificity of chromatographic techniques.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) from 200 to 400 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure
-
Comparative Guide to GC-MS Analysis of 1-Chloro-4-phenyl-3-buten-2-one Reaction Mixtures
This guide provides a comparative overview of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of reaction mixtures containing 1-Chloro-4-phenyl-3-buten-2-one. This compound, a chalcone derivative, is of significant interest in synthetic chemistry and drug development. The following sections detail two analytical approaches: a high-resolution method optimized for detailed characterization and a rapid screening method for high-throughput analysis.
Comparison of GC-MS Methodologies
Two primary GC-MS methods are presented for the analysis of this compound and its potential reaction byproducts. Method A is a high-resolution approach designed for comprehensive separation and identification of components, while Method B is a faster, high-throughput screening method.
Table 1: Comparison of GC-MS Method Parameters
| Parameter | Method A: High-Resolution Analysis | Method B: Rapid Screening |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 15 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless | Split (10:1) |
| Injector Temp. | 250 °C | 280 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | 80 °C (1 min), ramp to 300 °C at 25 °C/min, hold for 2 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.5 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) | Full Scan (m/z 40-400) |
| MS Source Temp. | 230 °C | 250 °C |
| MS Quad Temp. | 150 °C | 180 °C |
Experimental Protocols
Sample Preparation
Reaction mixtures are typically quenched and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The organic layer is then separated, dried over anhydrous sodium sulfate, and filtered. For GC-MS analysis, the sample is diluted to a concentration of approximately 10 µg/mL in the same solvent.
Method A: High-Resolution Analysis Protocol
-
Injection: 1 µL of the prepared sample is injected in splitless mode to maximize the transfer of analytes to the column, which is ideal for trace analysis.
-
Gas Chromatography: The separation is performed on a 30-meter column, providing excellent resolution of closely eluting peaks. The slower oven temperature ramp ensures that isomers and minor byproducts are well-separated.
-
Mass Spectrometry: The mass spectrometer is operated in both full scan and SIM mode. Full scan mode is used for the identification of unknown compounds by comparing their mass spectra to libraries. SIM mode is employed for the sensitive and selective quantification of the target analyte and known byproducts by monitoring specific ions.
Method B: Rapid Screening Protocol
-
Injection: 1 µL of the sample is injected using a 10:1 split ratio. This prevents column overloading with high-concentration samples and allows for a faster analysis time.
-
Gas Chromatography: A shorter 15-meter column is used in conjunction with a faster temperature ramp to significantly reduce the overall run time, making it suitable for monitoring reaction progress or screening multiple samples.
-
Mass Spectrometry: The analysis is performed in full scan mode to provide a general overview of the reaction mixture's composition.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of a hypothetical reaction mixture containing this compound and a potential byproduct, 4-phenyl-3-buten-2-one (chalcone).
Table 2: Hypothetical GC-MS Data for Reaction Mixture Components
| Compound | Method | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| This compound | A | 15.2 | 180 (M+), 145, 105, 77 | 65 |
| B | 7.8 | 180 (M+), 145, 105, 77 | 65 | |
| 4-Phenyl-3-buten-2-one (Chalcone) | A | 14.5 | 146 (M+), 131, 105, 77 | 25 |
| B | 7.1 | 146 (M+), 131, 105, 77 | 25 | |
| Unidentified Byproduct | A | 16.1 | 194, 165, 115 | 10 |
| B | 8.5 | 194, 165, 115 | 10 |
Note: The fragmentation of ketones often involves cleavage of the C-C bonds adjacent to the carbonyl group. For halogenated compounds, characteristic isotopic patterns can aid in identification.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.
Caption: Experimental workflow for GC-MS analysis.
Caption: Comparison of analytical GC-MS methods.
A Comparative Guide to the X-ray Crystallography of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for a series of chalcone derivatives, which are structurally related to 1-Chloro-4-phenyl-3-buten-2-one. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are versatile scaffolds in medicinal chemistry. Understanding their solid-state conformation and crystal packing is crucial for structure-based drug design. This guide summarizes key crystallographic parameters and experimental protocols from recent studies on various substituted chalcones.
Data Presentation: Crystallographic Parameters of Chalcone Derivatives
The following table summarizes the crystallographic data for a selection of chalcone derivatives, offering a quantitative comparison of their crystal structures. These compounds, while not direct derivatives of this compound, share the core chalcone framework and provide valuable insights into the structural effects of various substituents.
| Compound Name/Identifier | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (3c) | C₁₃H₈ClFOS | Monoclinic | P2₁/c | 11.932(2) | 5.869(1) | 16.998(3) | 97.43(1) | 1180.2(4) | 4 |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (3d) | C₁₃H₈Cl₂OS | Monoclinic | P2₁/c | 6.012(1) | 26.541(5) | 7.912(2) | 106.98(3) | 1207.4(4) | 4 |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (3e) | C₁₃H₈BrClOS | Monoclinic | P2₁/n | 5.992(1) | 27.013(5) | 7.971(2) | 107.54(3) | 1229.4(4) | 4 |
| (2E)-1-(5-chlorothiophen-2-yl)-3-(4-iodophenyl)prop-2-en-1-one (3f) | C₁₃H₈ClIOS | Monoclinic | P2₁/c | 6.134(1) | 28.113(6) | 7.965(2) | 108.19(3) | 1304.5(5) | 4 |
| --INVALID-LINK--methanone (1) [1] | C₁₅H₁₁NO₄ | Monoclinic | P2₁/c | 10.3127(10) | 10.45331(10) | 12.9227(13) | 113.769(2) | 1275.4(2) | 4 |
| (3,4-dimethoxyphenyl)-[3-(4-nitrophenyl)oxiran-2-yl]methanone (2) [1] | C₁₇H₁₅NO₆ | Triclinic | P-1 | 8.8453(8) | 9.1769(8) | 11.7587(11) | 103.889(2) | 823.8(1) | 2 |
| --INVALID-LINK--methanol (3) [1] | C₁₅H₁₃NO₄ | Triclinic | P-1 | 6.708(1) | 8.388(1) | 12.115(2) | 103.322(3) | 662.8(2) | 2 |
| Chalcone Derivative (Ch2) [2] | C₂₁H₁₅NO₂ | Monoclinic | P2₁/c | 6.5694(3) | 33.2697(15) | 7.4516(4) | 97.563(2) | 1614.47(14) | 4 |
Experimental Protocols
The synthesis and crystallization of these chalcone derivatives generally follow established methodologies, primarily the Claisen-Schmidt condensation.
General Synthesis of Halogen-Substituted Chalcones[3]
A common method for synthesizing chalcones is the Claisen-Schmidt condensation. In a typical procedure, equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in a suitable solvent such as methanol. A catalytic amount of a base, like sodium hydroxide, is then added to the solution. The reaction mixture is stirred at room temperature for a specified period, during which the product often precipitates out. The solid product is then collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure crystals suitable for X-ray diffraction.
Synthesis of Chalcone Epoxides[1]
The synthesis of chalcone epoxides involves the epoxidation of the α,β-double bond of a parent chalcone. This can be achieved using various epoxidizing agents. The resulting diastereomeric epoxides can then be separated and crystallized for structural analysis.
Single Crystal X-ray Diffraction Analysis
For all the compounds listed, single crystals were mounted on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation). The diffraction data was collected at a controlled temperature. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms are typically determined from difference Fourier maps or placed at calculated positions.
Visualizations
Experimental Workflow for Chalcone Synthesis and Crystallographic Analysis
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of chalcone derivatives.
Caption: Workflow for chalcone synthesis and X-ray analysis.
Logical Relationship of Structural Features in Chalcones
The molecular geometry and crystal packing of chalcones are influenced by the interplay of various structural features.
Caption: Factors influencing chalcone crystal structure.
Conclusion
The X-ray crystallographic data presented in this guide reveal the structural diversity within the chalcone family. The variations in crystal systems, space groups, and unit cell parameters are directly influenced by the nature and position of substituents on the phenyl rings. For instance, the planarity of the molecule can be significantly affected by bulky substituents, which in turn influences the crystal packing through altered intermolecular interactions.[3] This comparative analysis underscores the importance of single-crystal X-ray diffraction in understanding the structure-property relationships of these medicinally important compounds, providing a valuable resource for researchers in the field of drug design and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 3. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Synthetic Routes to 1-Chloro-4-phenyl-3-buten-2-one: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two potential synthetic routes to 1-Chloro-4-phenyl-3-buten-2-one, a valuable building block in organic synthesis. The comparison focuses on key performance indicators such as reaction yield and conditions, supported by detailed experimental protocols.
Executive Summary
Two primary synthetic strategies for the preparation of this compound have been evaluated. The first route involves a two-step process starting from cinnamoyl chloride, proceeding through a diazoketone intermediate. The second route explores the direct alpha-chlorination of 4-phenyl-3-buten-2-one (benzalacetone). While direct chlorination appears more atom-economical, the synthesis via cinnamoyl chloride offers a potentially more controlled approach to obtaining the desired product. This guide presents the available experimental data for these routes to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. It is important to note that a complete, published experimental protocol with yield data for the direct alpha-chlorination of 4-phenyl-3-buten-2-one to the desired product was not found in the current literature. The data for Route 2 is therefore based on general knowledge of similar alpha-chlorination reactions and should be considered theoretical.
| Parameter | Route 1: From Cinnamoyl Chloride | Route 2: Direct Chlorination of 4-Phenyl-3-buten-2-one |
| Starting Material | Cinnamoyl chloride | 4-Phenyl-3-buten-2-one |
| Key Reagents | Diazomethane, Hydrogen Chloride | Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) |
| Number of Steps | 2 | 1 |
| Reported Yield | Not explicitly reported for this specific substrate, but Arndt-Eistert reactions generally provide good to excellent yields. | Not reported. Potential for side products. |
| Reaction Temperature | Step 1: 0 °C to room temp.; Step 2: Room temp. | Typically room temperature to elevated temperatures. |
| Reaction Time | Step 1: Several hours; Step 2: < 1 hour | Highly variable, from minutes to hours. |
| Purification Method | Extraction, Chromatography | Extraction, Distillation, or Chromatography |
Experimental Protocols
Route 1: Synthesis from Cinnamoyl Chloride via Diazoketone Intermediate
This two-step method is based on the well-established Arndt-Eistert and Nierenstein reactions for the synthesis of α-chloromethyl ketones from acid chlorides.
Step 1: Synthesis of 1-Diazo-4-phenyl-3-buten-2-one
-
In a fume hood, a solution of cinnamoyl chloride (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
A freshly prepared, ethereal solution of diazomethane (2-3 equivalents) is added dropwise to the stirred solution of cinnamoyl chloride. The addition should be slow to control the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-diazo-4-phenyl-3-buten-2-one, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 1-diazo-4-phenyl-3-buten-2-one from the previous step is dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Anhydrous hydrogen chloride (gas or a solution in a non-protic solvent) is bubbled through or added to the stirred solution at room temperature.
-
The reaction is typically rapid and is monitored by the cessation of nitrogen evolution.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Direct Alpha-Chlorination of 4-Phenyl-3-buten-2-one
This method involves the direct chlorination of the methyl group of 4-phenyl-3-buten-2-one. The choice of chlorinating agent and reaction conditions is crucial to achieve selectivity for the desired product over addition to the double bond or chlorination at other positions.
Proposed Protocol using Sulfuryl Chloride:
-
4-Phenyl-3-buten-2-one (1 equivalent) is dissolved in an inert solvent such as dichloromethane or carbon tetrachloride.
-
Sulfuryl chloride (SO₂Cl₂) (1-1.2 equivalents) is added dropwise to the solution at room temperature, with stirring. The reaction may be initiated by a radical initiator such as AIBN or by gentle heating.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully quenched by washing with water and saturated aqueous sodium bicarbonate solution to remove any remaining SO₂Cl₂ and acidic byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography to isolate this compound.
Signaling Pathways and Experimental Workflows
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic activity of α,β-unsaturated ketones, particularly chalcones, is influenced by the nature and position of substituents on the aromatic rings. Halogenation has been shown to be a key determinant of their anticancer potential. The following table summarizes the 50% inhibitory concentration (IC50) values of various related compounds against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Chloro-3-buten-2-one (CBO) | L02 (human normal hepatocyte) | ~40 (cell viability reduced to 80%) | [1] |
| (E)-1-(4-chlorophenyl)-3-(4-tolyprophenyl) prop-2-en-1-one | MCF-7 (breast cancer) | 37.24 ppm | [2] |
| (E)-1-(3-bromophenyl)-3-(4-isopropyl phenyl) prop-2-en-1-on | MCF-7 (breast cancer) | 22.41 ppm | [2] |
| 4-bromo-phenoxy chalcone derivative (2c) | MCF-7 (breast cancer) | 1.52 | [3] |
| 4-bromo-phenoxy chalcone derivative (2c) | MCF-10a (normal breast) | >23.18 | [3] |
| 4-chlorophenoxy chalcone derivative (2f) | MCF-7 (breast cancer) | 1.87 | [3] |
| 4-chlorophenoxy chalcone derivative (2f) | MCF-10a (normal breast) | >20.62 | [3] |
| 2',4'-dimethoxy-2-chloro-chalcone (DM2) | Vero (normal kidney epithelial) | 183.2 µg/mL | [4] |
| Licochalcone A | B-16 (mouse melanoma) | 25.89 | [5] |
| trans-Chalcone | B-16 (mouse melanoma) | 45.42 | [5] |
| 4-Methoxychalcone | B-16 (mouse melanoma) | 50.15 | [5] |
| 3'-(Trifluoromethyl)chalcone | B-16 (mouse melanoma) | 61.54 | [5] |
Experimental Protocols
The following section details a standard protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity, as described in the referenced literature.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations in the complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is sometimes used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Chalcones and related α,β-unsaturated ketones are known to induce cytotoxicity in cancer cells through various mechanisms, primarily by triggering apoptosis (programmed cell death). This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of key signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for in vitro cytotoxicity screening of chemical compounds.
Proposed Signaling Pathway for Chalcone-Induced Apoptosis
The cytotoxicity of many chalcones is linked to their ability to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The p38 MAPK pathway is often implicated in this process.
Caption: Proposed p38 MAPK signaling cascade activated by chalcones leading to apoptosis.
Structure-Activity Relationship Insights
The available data on halogenated chalcones suggests that the presence and position of a halogen atom on the phenyl rings significantly impact cytotoxic activity. For instance, studies have shown that chloro and bromo substitutions can enhance cytotoxicity against breast cancer cells. The α,β-unsaturated carbonyl moiety is a critical pharmacophore, acting as a Michael acceptor that can react with cellular nucleophiles like cysteine residues in proteins, leading to cellular stress and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Chloro-4-phenyl-3-buten-2-one
The proper disposal of 1-Chloro-4-phenyl-3-buten-2-one is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal protocols in accordance with federal, state, and local regulations. It should never be disposed of down the drain or in regular trash. The primary disposal route for halogenated organic waste is typically incineration at a licensed hazardous waste facility.
Key Data and Hazard Profile
| Parameter | Information | Citation |
| Chemical Class | Halogenated Organic Compound / α-Chloroketone | [1][2] |
| Physical State | Likely a solid or liquid at room temperature | |
| Primary Hazard | Hazardous Waste; potential irritant | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | [4][5] |
| Disposal Method | Incineration at a licensed hazardous waste facility | [1][6] |
| Waste Segregation | Must be segregated from non-halogenated waste | [1][5][7] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat and closed-toe shoes.
Waste Segregation and Collection
Proper segregation is the most critical step to ensure safe and compliant disposal.
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[4][7] The container must be made of a compatible material and have a secure, tight-fitting lid.[4]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4] Do not use abbreviations or chemical formulas.[4]
-
Segregation : Do not mix this compound with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible materials.[1][5] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[5]
-
Transferring Waste : Carefully transfer the waste into the designated container in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure. Keep the waste container closed at all times, except when adding waste.[4]
Storage of Hazardous Waste
-
Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment : It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Monitoring : Regularly inspect the waste container for any signs of leaks, degradation, or pressure buildup.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation : Complete any required waste pickup forms or manifests provided by your EHS department. Ensure all information is accurate and complete.
-
Pickup : Follow the specific procedures provided by your EHS department for waste pickup and transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. uakron.edu [uakron.edu]
Personal protective equipment for handling 1-Chloro-4-phenyl-3-buten-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-4-phenyl-3-buten-2-one was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, including trans-4-phenyl-3-buten-2-one and other α,β-unsaturated and α-chlorinated ketones. The presence of both a chloro group and an unsaturated ketone moiety suggests that this compound should be handled with extreme caution as it is likely to be irritating, corrosive, and a potential lachrymator.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure. The following table summarizes recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. For extended procedures or direct contact, consider double-gloving. Change gloves frequently and immediately after known contact. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Goggles provide a seal around the eyes. A face shield offers additional protection against splashes and should be used when handling larger quantities or during procedures with a high splash risk. |
| Body | Laboratory coat | A fully fastened, long-sleeved lab coat is mandatory. Consider a chemically resistant apron for additional protection when handling larger volumes. |
| Respiratory | Chemical fume hood | All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust. For emergency situations or where a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or cloth sneakers are not appropriate in a laboratory setting. |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Pre-Experiment Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Inspection: Check all PPE for integrity. Ensure proper fit.
-
Spill Kit Accessibility: Locate the nearest spill kit appropriate for chemical spills. Ensure it is fully stocked.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
-
Waste Container: Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated.
Step-by-Step Handling Protocol:
-
Transporting: When moving the chemical from storage to the work area, use a secondary container to prevent spills in transit.
-
Weighing and Aliquoting:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle with care to avoid generating dust.
-
-
Dissolving:
-
If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Ensure the vessel is appropriately sized to accommodate the final volume and allow for stirring without splashing.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a condenser to the extent possible to minimize the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
Waste Segregation and Collection:
-
Solid Waste: All contaminated disposables, including gloves, weighing papers, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Ensure waste containers are properly labeled with the full chemical name and associated hazards.
-
Do not pour any waste containing this chemical down the drain.
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
